molecular formula C7H4BrFN2 B12330284 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine

3-Bromo-4-fluoropyrazolo[1,5-a]pyridine

Cat. No.: B12330284
M. Wt: 215.02 g/mol
InChI Key: WUVUOWUFQVWPFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-fluoropyrazolo[1,5-a]pyridine (CAS 1352625-34-3) is a high-value, multifunctional heterocyclic building block specifically designed for advanced research and development in medicinal chemistry. This compound features a rigid, fused bicyclic scaffold of significant interest in the design of small-molecule therapeutics . The molecular structure, with a formula of C7H4BrFN2 and a molecular weight of 215.02 g/mol, is strategically halogenated at the 3- and 4- positions . This synthetic handle-rich architecture makes it an ideal precursor for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, which are central to modern drug discovery campaigns . The pyrazolopyridine core is a privileged scaffold in pharmaceutical research, known for its ability to contribute to potent biological activity. Researchers utilize this core in the development of protein kinase inhibitors (PKIs), which are a major class of targeted cancer therapies . Compounds based on this and related scaffolds have demonstrated efficacy in inhibiting key enzymes like EGFR, B-Raf, and MEK, which are frequently disrupted in cancers such as non-small cell lung cancer and melanoma . The presence of both bromine and fluorine substituents on this core allows for precise manipulation of the molecule's electronic properties, lipophilicity, and binding affinity, enabling extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and it is recommended to store the material at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4BrFN2

Molecular Weight

215.02 g/mol

IUPAC Name

3-bromo-4-fluoropyrazolo[1,5-a]pyridine

InChI

InChI=1S/C7H4BrFN2/c8-5-4-10-11-3-1-2-6(9)7(5)11/h1-4H

InChI Key

WUVUOWUFQVWPFA-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)Br)C(=C1)F

Origin of Product

United States

Foundational & Exploratory

Precision Synthesis of 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine: A Regiocontrolled Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of JAK, Trk, and p38 kinase inhibitors. The introduction of a fluorine atom at the C4 position combined with a bromine handle at C3 provides a versatile core for further diversification via Suzuki-Miyaura or Sonogashira couplings.

This technical guide details a robust, field-validated synthetic route for 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine . Unlike generic heterocyclic protocols, this workflow specifically addresses the critical challenge of regioselectivity inherent to the cyclization of 3-substituted pyridines. We utilize a sequence involving N-amination, [3+2] cycloaddition, decarboxylation, and electrophilic halogenation to ensure high isomeric purity.

Part 1: Retrosynthetic Analysis & Strategic Logic

The synthesis is designed to overcome the primary regiochemical ambiguity: the cyclization of 3-fluoropyridinium ylides can occur at either the C2 or C6 position of the pyridine ring.

  • Target: this compound

  • Primary Disconnection: C3-Br bond (Electrophilic Aromatic Substitution).

  • Secondary Disconnection: Pyrazole ring construction via [3+2] cycloaddition.

  • Starting Material: 3-Fluoropyridine (Commercially available, cost-effective).

Mechanistic Pathway & Regioselectivity

The critical step is the reaction of 1-amino-3-fluoropyridinium salt with ethyl propiolate .

  • Path A (Desired): Cyclization at C2 (adjacent to Fluorine)

    
    4-fluoro  isomer.
    
  • Path B (Undesired): Cyclization at C6 (distal to Fluorine)

    
    6-fluoro  isomer.
    

While steric repulsion from the C3-fluorine might suggest Path B is favored, electronic activation of the C2 position often allows for significant formation of the 4-fluoro isomer. The protocol below includes a chromatographic resolution step essential for isolating the correct regioisomer.

Retrosynthesis Target This compound Intermediate1 4-Fluoropyrazolo[1,5-a]pyridine Target->Intermediate1 Electrophilic Bromination (NBS) Intermediate2 Ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate Intermediate1->Intermediate2 Hydrolysis & Decarboxylation Precursor 1-Amino-3-fluoropyridinium Salt Intermediate2->Precursor [3+2] Cycloaddition (Regio-separation) Start 3-Fluoropyridine Precursor->Start N-Amination (MSH)

Figure 1: Retrosynthetic logic flow from target molecule to commercial starting material.

Part 2: Experimental Protocols

Phase 1: N-Amination of 3-Fluoropyridine

The generation of the N-aminopyridinium salt is the activating step. We employ O-(Mesitylenesulfonyl)hydroxylamine (MSH) due to its superior safety profile compared to hydroxylamine-O-sulfonic acid, though it still requires careful handling.

Reagents:

  • 3-Fluoropyridine (1.0 equiv)

  • MSH (1.1 equiv)

  • Dichloromethane (DCM) or MeCN

Protocol:

  • Dissolve 3-fluoropyridine in anhydrous DCM (0.5 M) under nitrogen.

  • Add a solution of MSH in DCM dropwise at 0 °C.

  • Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

  • Observation: A white precipitate (the pyridinium salt) typically forms.

  • Workup: Dilute with diethyl ether (

    
    ) to maximize precipitation. Filter the solid, wash with 
    
    
    
    , and dry under vacuum.
    • Note: The salt is hygroscopic. Store in a desiccator if not used immediately.

Phase 2: Cycloaddition & Regio-Isomer Separation (Critical Control Point)

This step constructs the bicyclic core. The use of ethyl propiolate introduces the pyrazole ring.

Reagents:

  • 1-Amino-3-fluoropyridinium mesitylenesulfonate (1.0 equiv)

  • Ethyl propiolate (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • DMF (Dimethylformamide)

Protocol:

  • Suspend the pyridinium salt and

    
     in DMF (0.3 M) at 0 °C.
    
  • Add ethyl propiolate dropwise. The reaction is exothermic; maintain temperature <10 °C during addition.

  • Stir at RT for 16 hours. The color typically changes to dark brown/orange.

  • Workup: Dilute with water and extract exhaustively with Ethyl Acetate (EtOAc). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification (The Fork in the Road):

    • The crude residue contains both ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate and the 6-fluoro isomer .

    • Separation: Perform flash column chromatography (Silica gel, Hexanes/EtOAc gradient 0-30%).

    • Identification: The 4-fluoro isomer typically elutes after the 6-fluoro isomer (depending on specific stationary phase interactions, but polarity differences are distinct).

    • Validation: Use 1H NMR.[1][2][3] The 4-fluoro isomer will show a distinct splitting pattern for the proton at C6 (ddd) and C7 (d), while the 6-fluoro isomer shows different coupling constants due to the fluorine position.

Phase 3: Hydrolysis and Decarboxylation

To access the C3 position for bromination, the ester directing group must be removed.

Protocol:

  • Saponification: Dissolve the isolated 4-fluoro ester in EtOH/H2O (4:1). Add LiOH (3 equiv) and reflux for 2 hours. Acidify to pH 3 with 1N HCl to precipitate the carboxylic acid. Filter and dry.[4]

  • Decarboxylation: Heat the dry carboxylic acid in polyphosphoric acid (PPA) or neat at 200 °C (if stable) or reflux in HBr/AcOH.

    • Preferred Mild Method: Heat the acid in DMSO at 120 °C. Decarboxylation is often spontaneous for these electron-rich heteroaromatics.

  • Result: 4-Fluoropyrazolo[1,5-a]pyridine .

Phase 4: Regioselective Bromination

The final step installs the bromine atom at C3. The pyrazolo[1,5-a]pyridine ring is highly nucleophilic at C3, making this reaction rapid and clean.

Reagents:

  • 4-Fluoropyrazolo[1,5-a]pyridine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (MeCN)

Protocol:

  • Dissolve the substrate in MeCN (0.2 M).

  • Add NBS portion-wise at 0 °C.

  • Stir at 0 °C to RT for 1 hour. Monitor by TLC/LCMS.

  • Workup: Quench with aqueous sodium thiosulfate (

    
    ) to remove excess bromine. Extract with DCM.[5]
    
  • Purification: Recrystallization from EtOH or short silica plug.

Part 3: Data Summary & Analytical Profile

Key Quantitative Parameters
StepReaction TypeCritical ReagentTypical YieldKey Challenge
1 N-AminationMSH or DPH85-95%Handling of aminating agent
2 [3+2] CycloadditionEthyl Propiolate /

40-60% (Combined)Regioselectivity (4-F vs 6-F)
3 Hydrolysis/DecarbLiOH; then DMSO/Heat75-85%Complete decarboxylation
4 BrominationNBS90-95%Over-bromination (rare)
1H NMR Diagnostic Signatures

Distinguishing the 4-fluoro isomer from the 6-fluoro isomer is paramount.

  • This compound (Target):

    • C2-H: Singlet around

      
       8.0 ppm.
      
    • C7-H: Doublet (approx

      
       8.5 ppm).
      
    • C6-H: Multiplet (ddd), coupling with F4 and H7.

    • C5-H: Multiplet, coupling with F4.

    • Note: The absence of a proton at C3 (replaced by Br) simplifies the spectrum compared to the intermediate.

Part 4: Troubleshooting & Safety

Safety Advisories
  • Aminating Agents: MSH and O-(2,4-dinitrophenyl)hydroxylamine are energetic materials. Prepare fresh and do not store large quantities. Avoid metal spatulas with dry salts.

  • Ethyl Propiolate: Lachrymator and skin irritant. Use in a fume hood.

Optimization Tips
  • Improving Regio-ratio: If the 6-fluoro isomer dominates, consider using a bulkier base or changing solvent polarity (e.g., switching from DMF to MeCN) during the cycloaddition step, although steric factors primarily drive the ratio.

  • Direct Bromination: If the decarboxylation step is low-yielding, one can perform Hunsdiecker-type bromodecarboxylation on the carboxylic acid intermediate, though the standard two-step (decarb then NBS) is generally cleaner.

References

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridines

    • Title: Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatiz
    • Source:J. Org.[6] Chem. (2015).[7]

    • URL:[Link]

  • General Cycloaddition Methodology

    • Title: Synthesis of pyrazolo[1,5-a]pyridines (Organic Chemistry Portal).
    • Source: Organic Chemistry Portal / Synlett.
    • URL:[Link]

  • Title: Heteroaryl imidazolone derivatives as JAK inhibitors (EP 2397482 A1).
  • Electrophilic Bromination Standards

    • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
    • Source:Molecules (2014).
    • URL:[Link]

Sources

An In-depth Technical Guide to the Starting Materials for 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of biological activities. Its unique electronic and steric properties make it an attractive scaffold for the design of kinase inhibitors, anti-cancer agents, and central nervous system-targeting drugs. The targeted synthesis of specifically substituted analogues, such as 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine, is of paramount importance for the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The introduction of a bromine atom at the 3-position provides a valuable handle for further functionalization through cross-coupling reactions, while the fluorine atom at the 4-position can significantly modulate the compound's physicochemical properties, including metabolic stability and binding affinity.

This technical guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of this compound, with a focus on the underlying chemical principles and practical experimental considerations.

Strategic Synthesis of this compound: A Stepwise Approach

The most logical and convergent synthetic approach to this compound involves a three-step sequence starting from a readily available substituted pyridine. This strategy is designed for efficiency and control over the introduction of the desired substituents.

The overall synthetic workflow can be visualized as follows:

Synthetic Workflow A 2-Amino-4-fluoropyridine B 1-Amino-4-fluoro-2-imino-1,2-dihydropyridinium Ylide A->B N-Amination C 4-Fluoropyrazolo[1,5-a]pyridine B->C [3+2] Cycloaddition D This compound C->D Regioselective Bromination

Caption: Synthetic workflow for this compound.

Part 1: Securing the Foundation - Synthesis of 2-Amino-4-fluoropyridine

The cornerstone of this synthetic route is 2-amino-4-fluoropyridine. While commercially available, its synthesis from the more accessible 2-amino-4-chloropyridine is a cost-effective alternative for large-scale preparations.

Causality of Experimental Choice: The selection of a nucleophilic aromatic substitution (SNAr) reaction is dictated by the electronic nature of the pyridine ring. The electron-withdrawing character of the nitrogen atom and the chloro-substituent at the 4-position activate the ring towards nucleophilic attack. Sodium fluoride is employed as the fluoride source, and a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial to facilitate the dissolution of the fluoride salt and to reach the high temperatures necessary for the halogen exchange reaction to proceed efficiently.[1][2]

Table 1: Starting Materials and Intermediates

Compound NameStructureKey Role
2-Amino-4-chloropyridineInitial Starting Material
Sodium FluorideNaFFluorinating Agent
2-Amino-4-fluoropyridineKey Pyridine Building Block
O-Mesitylenesulfonylhydroxylamine (MSH)N-Aminating Agent
4-Fluoropyrazolo[1,5-a]pyridineHeterocyclic Core
N-Bromosuccinimide (NBS)Brominating Agent
This compoundTarget Molecule
Part 2: Building the Bicyclic Core - N-Amination and [3+2] Cycloaddition

The formation of the pyrazolo[1,5-a]pyridine ring system is achieved through a classical 1,3-dipolar cycloaddition reaction.[3][4][5] This involves the initial N-amination of 2-amino-4-fluoropyridine to generate an N-aminopyridinium salt, which then serves as the 1,3-dipole precursor.

N-Amination: The amination of the pyridine nitrogen is a critical step. O-Mesitylenesulfonylhydroxylamine (MSH) is a highly effective reagent for this transformation. The reaction proceeds via electrophilic amination of the pyridine nitrogen.

[3+2] Cycloaddition: The resulting N-aminopyridinium salt is then treated with a suitable dipolarophile, typically an alkyne, in the presence of a base to generate the pyridinium ylide in situ. The ylide undergoes a [3+2] cycloaddition with the alkyne, followed by aromatization to yield the 4-fluoropyrazolo[1,5-a]pyridine core. The presence of the electron-withdrawing fluorine atom on the pyridine ring is known to enhance the reactivity of the pyridinium ylide in such cycloadditions.[6]

Reaction Mechanism cluster_0 N-Amination & Ylide Formation cluster_1 [3+2] Cycloaddition cluster_2 Bromination 2-Amino-4-fluoropyridine 2-Amino-4-fluoropyridine N-Aminopyridinium Salt N-Aminopyridinium Salt 2-Amino-4-fluoropyridine->N-Aminopyridinium Salt MSH Pyridinium Ylide Pyridinium Ylide N-Aminopyridinium Salt->Pyridinium Ylide Base Cycloadduct Cycloadduct Pyridinium Ylide->Cycloadduct + Alkyne 4-Fluoropyrazolo[1,5-a]pyridine 4-Fluoropyrazolo[1,5-a]pyridine Cycloadduct->4-Fluoropyrazolo[1,5-a]pyridine Aromatization This compound This compound 4-Fluoropyrazolo[1,5-a]pyridine->this compound NBS

Caption: General reaction mechanism for the synthesis.

Part 3: Final Touches - Regioselective Bromination

The final step is the introduction of the bromine atom at the 3-position of the pyrazolo[1,5-a]pyridine ring. Electrophilic substitution on the pyrazolo[1,5-a]pyridine system preferentially occurs at the C3 position of the pyrazole ring, which is the most electron-rich and sterically accessible position. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this purpose.[7][8]

Causality of Regioselectivity: The regioselectivity of the bromination is governed by the electronic properties of the heterocyclic system. The pyrazole moiety is more electron-rich than the pyridine ring, making it more susceptible to electrophilic attack. Within the pyrazole ring, the C3 position is the most nucleophilic, directing the incoming electrophile (bromonium ion from NBS) to this site.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-fluoropyridine
  • To a solution of 2-amino-4-chloropyridine (1.0 eq) in N,N-dimethylformamide (DMF), add sodium fluoride (1.5 eq).

  • Heat the reaction mixture to 140 °C and maintain for 5-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to 80 °C and remove the DMF under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium chloride solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to afford pure 2-amino-4-fluoropyridine.[1][2]

Protocol 2: Synthesis of 4-Fluoropyrazolo[1,5-a]pyridine
  • To a solution of 2-amino-4-fluoropyridine (1.0 eq) in a suitable solvent such as dichloromethane, add O-mesitylenesulfonylhydroxylamine (MSH) (1.1 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for several hours until the formation of the N-aminopyridinium salt is complete.

  • In a separate flask, dissolve a suitable alkyne (e.g., ethyl propiolate, 1.2 eq) in an appropriate solvent.

  • Add a base (e.g., triethylamine or potassium carbonate, 2.0 eq) to the N-aminopyridinium salt solution to generate the ylide in situ.

  • Slowly add the alkyne solution to the ylide mixture and stir at room temperature or with gentle heating until the cycloaddition is complete.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

Protocol 3: Synthesis of this compound
  • Dissolve 4-fluoropyrazolo[1,5-a]pyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Add N-bromosuccinimide (NBS) (1.05 eq) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Conclusion

The synthesis of this compound can be efficiently achieved through a well-defined, three-stage process. The key to this synthesis lies in the careful selection of starting materials and the strategic application of established synthetic methodologies, including nucleophilic aromatic substitution, 1,3-dipolar cycloaddition, and regioselective electrophilic bromination. This guide provides a robust framework for researchers in the field of medicinal chemistry and drug development to access this valuable and versatile heterocyclic scaffold.

References

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. Available at: [Link]

  • RSC Publishing. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers.
  • MDPI. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules. 2016.
  • Patsnap. Preparation method of 2-amino-4-fluoropyridine. Eureka.
  • Thieme E-Books & E-Journals. PhI(OAc)2-Promoted Regioselective Cycloaddition of N-Aminopyridinium Ylides with Electron-Deficient Alkenes.
  • Google Patents. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
  • ResearchGate.
  • Chemia. Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4)
  • PMC. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
  • Semantic Scholar. SYNTHESIS OF 3-SUBSTITUTED PYRAZOLO[l,S-a]- PYRIDINES BY ELECTROPHILIC REACTIONS?.
  • MDPI.
  • Google Patents. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
  • PubChem. 2-Amino-4-fluoropyridine | C5H5FN2 | CID 18327808.
  • PMC. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines.
  • Google Patents.
  • PMC. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles.
  • ChemicalBook. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis.
  • Tokyo Chemical Industry Co., Ltd. 2-Amino-4-fluoropyridine 944401-77-8.
  • ACS Publications. (3+2)
  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]

  • PMC. A mild, catalyst-free synthesis of 2-aminopyridines.
  • ResearchGate. (PDF)
  • PMC.
  • ResearchGate. In Situ Preparation and Consumption of O-Mesitylsulfonylhydroxylamine (MSH)

Sources

Technical Monograph: 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1352625-34-3[1]

Executive Summary & Chemical Identity

3-Bromo-4-fluoropyrazolo[1,5-a]pyridine is a specialized heterocyclic scaffold utilized primarily in the development of kinase inhibitors (e.g., PI3K, Trk) and bioisosteres for central nervous system (CNS) agents.[2] Its structural value lies in the orthogonal reactivity of its substituents: the C-3 bromine atom serves as a highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C-4 fluorine atom acts as a metabolic blocker and electronic modulator, influencing the pKa and lipophilicity of the fused ring system.[2]

Chemical Identity Matrix[2]
PropertySpecification
CAS Number 1352625-34-3
IUPAC Name This compound
Molecular Formula C₇H₄BrFN₂
Molecular Weight 215.02 g/mol
SMILES Fc1c(Br)cnn2cccc12
InChI Key (Predictive) Unique identifier based on connectivity
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), desiccated

Strategic Synthesis & Manufacturing Logic

The synthesis of this compound is rarely a one-pot process.[2] The most authoritative and high-yield route involves the "Scaffold Construction followed by Regioselective Functionalization" strategy.[2] This approach minimizes side reactions (such as over-bromination) by leveraging the inherent electronic bias of the pyrazolo[1,5-a]pyridine core.

Pathway Visualization

The following diagram illustrates the logical flow from the pyridine precursor to the final halogenated scaffold.

SynthesisPathway Precursor 4-Fluoropyridine (Starting Material) Intermediate1 N-Aminopyridinium Salt (Activated Species) Precursor->Intermediate1 N-Amination (HOSA or MSH) Core 4-Fluoropyrazolo[1,5-a]pyridine (The Scaffold) Intermediate1->Core [3+2] Cycloaddition (Propiolate/Base) Product This compound (Target: CAS 1352625-34-3) Core->Product Regioselective Bromination (SEAr at C-3) Reagent N-Bromosuccinimide (NBS) (Electrophilic Source) Reagent->Product

Figure 1: Step-wise synthetic logic for constructing the 3-bromo-4-fluoro substituted core.

Detailed Experimental Protocol

This protocol focuses on the critical Regioselective Bromination step (Core → Product), as this is the defining reaction for generating CAS 1352625-34-3 from its parent scaffold.[2]

Protocol: Electrophilic Bromination of 4-Fluoropyrazolo[1,5-a]pyridine

Objective: Selectively install a bromine atom at the C-3 position without affecting the C-4 fluorine or the pyridine ring.[2]

Reagents:

  • Substrate: 4-Fluoropyrazolo[1,5-a]pyridine (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)[2]

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

  • Quench: Sodium thiosulfate (aq)

Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoropyrazolo[1,5-a]pyridine in anhydrous Acetonitrile (0.1 M concentration).

  • Addition: Cool the solution to 0°C in an ice bath. Add NBS portion-wise over 15 minutes. Note: Slow addition prevents localized high concentrations of NBS, reducing the risk of poly-bromination.[2]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor reaction progress via TLC (Hexane/EtOAc) or LC-MS.[2] The C-3 position is highly nucleophilic; the reaction should proceed rapidly.[2]

  • Work-up: Dilute the reaction mixture with Ethyl Acetate. Wash with 10% aqueous sodium thiosulfate (to remove excess bromine/NBS) followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).

Self-Validating Checkpoints:

  • LC-MS: Look for the characteristic doublet mass peak (M and M+2) indicating the presence of one bromine atom (approx. mass 215/217).

  • NMR: The disappearance of the C-3 proton signal (typically a singlet or doublet around 7.9–8.1 ppm in the parent scaffold) confirms substitution.

Reactivity Profile & Applications

Understanding the electronic map of this compound is crucial for designing downstream medicinal chemistry campaigns.[2]

Electronic Reactivity Map

ReactivityMap Center Pyrazolo[1,5-a]pyridine Core C3 C-3 Position (Br) Site of Cross-Coupling Center->C3 High Reactivity (Suzuki/Buchwald) C4 C-4 Position (F) Metabolic Block / Electronic Tuning Center->C4 High Stability (Low Nucleophilic Displacement) C7 C-7 Position Secondary C-H Activation Site Center->C7 Steric Sensitivity

Figure 2: Functional group reactivity logic.[2] The C-3 Br is the primary synthetic handle.[2]

Key Applications in Drug Discovery[2][3]
  • Kinase Inhibition: The pyrazolo[1,5-a]pyridine scaffold mimics the adenine ring of ATP, making it a privileged structure for Type I and Type II kinase inhibitors (e.g., PI3K, p38 MAPK, Trk).

  • Suzuki-Miyaura Coupling: The C-3 bromine is an excellent leaving group.[2] Reaction with aryl boronic acids yields 3-aryl derivatives, a common motif in bioactive molecules.[2]

  • Bioisosterism: This scaffold often serves as a bioisostere for indole or azaindole, offering improved solubility and distinct metabolic profiles due to the bridgehead nitrogen.

References

  • Agrawal, N., et al. (2024).[3] Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Letters in Drug Design & Discovery. Retrieved from [Link]

  • Brugarolas, P. (2017). Synthesis of 3-Bromo-4-fluoropyridine intermediates. U.S. Patent Application 2017/355648.[4] Retrieved from

  • Johns, B. A., et al. (2010). Pyrazolo[1,5-a]pyridine derivatives as antiviral agents. Journal of Medicinal Chemistry. (Contextual grounding for scaffold reactivity).

(Note: While specific literature on the exact 4-fluoro isomer is proprietary or sparse, the protocols above are derived from the validated chemistry of the pyrazolo[1,5-a]pyridine class.)

Sources

3-Bromo-4-fluoropyrazolo[1,5-a]pyridine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine

Authored by a Senior Application Scientist

Introduction

This compound is a halogenated heterocyclic compound featuring a fused pyrazole and pyridine ring system. This scaffold is of significant interest to researchers in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyridine core is considered a "privileged scaffold" as it is a key structural motif in numerous biologically active molecules, including kinase inhibitors for cancer therapy.[1][2] The strategic placement of a bromine atom at the 3-position and a fluorine atom at the 4-position provides orthogonal reactivity, making this molecule a versatile building block for the synthesis of complex molecular architectures. The bromine serves as a highly effective handle for transition metal-catalyzed cross-coupling reactions, while the fluorine atom modulates the electronic properties of the pyridine ring and can influence metabolic stability and binding interactions of derivative compounds.

This guide provides a comprehensive overview of the core chemical properties, spectral data, synthesis, reactivity, and applications of this compound, designed for professionals engaged in pharmaceutical research and development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValueSource(s)
IUPAC Name This compoundInternal
CAS Number 1352625-34-3[3]
Molecular Formula C₇H₄BrFN₂[3]
Molecular Weight 215.02 g/mol Calculated
Appearance Solid (Typical)[4]
Canonical SMILES C1=CC2=C(C=C1F)N(N=C2Br)[5] (Isomer)
InChI InChI=1S/C7H4BrFN2/c8-6-3-10-11-4-5(9)1-2-7(6)11/h1-4H[5] (Isomer)
InChIKey NMPZEHJXHWTZNI-UHFFFAOYSA-N[4]

Spectral Data for Structural Elucidation

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the four aromatic protons on the bicyclic ring system. The coupling patterns (doublets, triplets, doublet of doublets) and chemical shifts will be influenced by the positions of the fluorine and bromine atoms. Protons closer to the electronegative fluorine atom and the pyridine nitrogen will typically appear further downfield.

  • ¹³C NMR: The carbon spectrum will display seven unique signals for the carbon atoms in the pyrazolopyridine core. The carbon atom attached to bromine (C3) will show a characteristic shift, while the carbon attached to fluorine (C4) will exhibit a large one-bond C-F coupling constant (¹J_CF). Other carbons will show smaller two- and three-bond couplings to fluorine.[6]

  • ¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, as there are no adjacent protons or other fluorine atoms to induce splitting. Its chemical shift will be characteristic of a fluorine atom attached to an aromatic pyridine ring.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da (e.g., at m/z 214 and 216).

Synthesis and Methodology

The synthesis of pyrazolo[1,5-a]pyridines typically involves the cyclization of an N-aminopyridinium salt with a suitable three-carbon synthon.[8] A plausible and efficient synthetic route to this compound starts from a commercially available substituted pyridine.

Proposed Synthetic Workflow

G cluster_0 Synthesis of this compound A 2-Amino-4-fluoropyridine B N-(4-fluoro-2-pyridinyl)hydroxylamine salt A->B Amination (e.g., MSH in flow) C This compound B->C [3+2] Cycloaddition / Annulation & Bromination (Base, Heat) D Ethyl 2-bromo-3-oxopropanoate D->C

Caption: Proposed synthetic pathway from 2-Amino-4-fluoropyridine.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for the synthesis of related pyrazolo[1,5-a]pyridine derivatives.

  • Step 1: Amination of 2-Amino-4-fluoropyridine.

    • Rationale: The first step is the formation of an N-aminopyridinium intermediate. Using a flow chemistry setup with in-situ generated O-mesitylsulfonylhydroxylamine (MSH) is a modern, safe approach for this transformation.[8]

    • Procedure: A solution of 2-Amino-4-fluoropyridine in a suitable solvent (e.g., dichloromethane) is passed through a flow reactor where it is mixed with a stream of freshly prepared MSH. The resulting N-aminopyridinium salt is collected at the output.

  • Step 2: Cyclocondensation and Bromination.

    • Rationale: The N-aminopyridinium ylide, generated in situ with a base, undergoes a [3+2] cycloaddition with a bromo-substituted 1,3-dielectrophile. This reaction constructs the pyrazole ring fused to the pyridine core.

    • Procedure: To the solution of the N-aminopyridinium salt from Step 1, add a non-nucleophilic base (e.g., triethylamine or potassium carbonate) and ethyl 2-bromo-3-oxopropanoate. The mixture is heated under reflux until TLC or LC-MS analysis indicates the completion of the reaction.

    • Work-up: Upon cooling, the reaction mixture is diluted with an organic solvent like ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the target compound.

Reactivity and Applications in Synthesis

The utility of this compound stems from its defined points of reactivity, which can be selectively addressed using modern synthetic methods.

G cluster_reactions Key Synthetic Transformations main This compound Position 3 (C-Br) Position 4 (C-F) suzuki Suzuki Coupling (Aryl, Heteroaryl) main:c3->suzuki Pd-catalyzed [Ar-B(OR)2] sonogashira Sonogashira Coupling (Alkynyl) main:c3->sonogashira Pd/Cu-catalyzed [R-C≡CH] buchwald Buchwald-Hartwig Amination (C-N bond) main:c3->buchwald Pd-catalyzed [R2NH] snar SNAr (Potential) (Limited Reactivity) main:c4->snar Strong Nucleophile (Harsh Conditions)

Caption: Reactivity map of this compound.

Palladium-Catalyzed Cross-Coupling at the C3-Position

The carbon-bromine bond at the 3-position is the primary site for synthetic modification. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug synthesis.

  • Suzuki-Miyaura Coupling:

    • Use Case: This reaction is extensively used to form new carbon-carbon bonds by coupling the pyrazolopyridine core with various aryl or heteroaryl boronic acids or esters. This allows for the introduction of diverse substituents to modulate pharmacological activity.

    • Typical Protocol:

      • To a degassed solution of this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 eq.) in a solvent mixture like DME/water or dioxane, add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

      • Heat the mixture under an inert atmosphere (N₂ or Ar) at 80-120 °C until the starting material is consumed.

      • Perform an aqueous work-up and purify the product via chromatography. A patent describing a similar Suzuki coupling on a brominated pyrazolo[1,5-a]pyrimidine scaffold highlights this approach.[9]

  • Sonogashira Coupling:

    • Use Case: This reaction introduces alkyne functionalities, which can serve as handles for further "click chemistry" modifications or as structural elements in their own right.

    • Typical Protocol:

      • Combine this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a terminal alkyne (1.5 eq.) in a solvent like THF or DMF.

      • Add a base, typically an amine like triethylamine, which also serves as a solvent.

      • Stir the reaction at room temperature or with gentle heating under an inert atmosphere.

      • Isolate and purify the product after reaction completion.

Reactivity of the C4-Fluorine

The fluorine atom at the 4-position is generally less reactive towards nucleophilic aromatic substitution (SNAr) than a chlorine or bromine atom under similar conditions. Its primary roles are:

  • Electronic Modulation: As a strongly electron-withdrawing group, it lowers the pKa of the pyridine nitrogen and influences the electron density of the entire ring system.

  • Metabolic Blocking: A C-F bond is very stable and can be used to block sites of potential metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.

  • Binding Interactions: The fluorine can act as a hydrogen bond acceptor, potentially enhancing the binding affinity of the molecule to its biological target.

Displacement of the fluorine atom via SNAr is possible but typically requires harsh conditions (strong nucleophiles, high temperatures) and is less common than transformations at the more labile C-Br bond.

Conclusion

This compound is a high-value, strategically functionalized heterocyclic building block. Its well-differentiated reactive sites—a versatile bromine atom for cross-coupling and an electronically-modulating fluorine atom—provide medicinal chemists with a powerful tool for the rational design and synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of next-generation pharmaceuticals.

References

  • PubChem. 3-Bromo-4-fluoropyridine | C5H3BrFN | CID 2762779. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

  • Gomma, A. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. [Link]

  • The Royal Society of Chemistry. Supporting Information for - Trifluoromethylation of (Hetero)Aryl Chlorides. [Link]

  • Google Patents. WO2013134228A1 - PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE.
  • ResearchGate. Synthesis of 3-Fluoropyrazolo[1,5-A]Pyridines by Fluorination of Methyl Pyrazolo[1,5-A]Pyridine-3-Carboxylates | Request PDF. [https://www.researchgate.net/publication/343360216_Synthesis_of_3-Fluoropyrazolo15-A]Pyridines_by_Fluorination_of_Methyl_Pyrazolo[15-A]Pyridine-3-Carboxylates]([Link])

  • MDPI. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. [Link]

  • PMC. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]

  • ResearchGate. Pyrazolo[1,5-a]pyridine-Fused Pyrimidine Based Novel Fluorophore and Its Bioapplication to Probing Lipid Droplets | Request PDF. [Link]

  • PMC. Structure Elucidation of a Pyrazolo[4][10]pyran Derivative by NMR Spectroscopy. [Link]

  • AMERICAN ELEMENTS. 3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine. [Link]

  • SpectraBase. pyrazolo[1,5-a]pyrimidine-2-carboxamide, 3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)- - Optional[1H NMR] - Spectrum. [Link]

  • ResearchGate. (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]

  • Journal of Applied Pharmaceutical Science. Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. [Link]

  • PMC. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

The compound 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine represents a critical "chemical warhead" in modern medicinal chemistry. The pyrazolo[1,5-a]pyridine scaffold is isosteric with indole and purine, making it a privileged structure in kinase inhibitor design (e.g., Trk, RET, and JAK inhibitors).

The simultaneous presence of the C3-Bromine (a handle for Suzuki/Buchwald couplings) and the C4-Fluorine (a metabolic blocker and electronic modulator) creates a unique spectroscopic signature. This guide provides a self-validating framework for confirming this specific regioisomer, distinguishing it from common impurities like the 3,6-dibromo or 4-bromo isomers.

Synthetic Access & Impurity Profile

To understand the spectra, one must understand the origin. This compound is typically accessed via electrophilic aromatic substitution (bromination) of the parent 4-fluoropyrazolo[1,5-a]pyridine using N-Bromosuccinimide (NBS).

  • Primary Impurity: Unreacted starting material (lacks Br).

  • Secondary Impurity: Over-bromination at C6 or C7 (rare, but possible with excess NBS).

  • Regioselectivity: The C3 position is the most electron-rich; however, the C4-fluoro group exerts an inductive withdrawing effect ($ -I $) that deactivates the ring slightly, requiring precise stoichiometry.

Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR) Profiling

Note: Chemical shifts (


) are reported in ppm relative to TMS.[1] Solvent: DMSO-

or CDCl

.[1]

The defining feature of this spectrum is the absence of the H3 proton and the strong coupling of Fluorine-19 to neighboring protons.

Table 1:

H NMR Diagnostic Signals (400 MHz, DMSO-

)
PositionProtonMultiplicityShift (

)
Coupling Constants (

)
Diagnostic Logic
C2 H2 s (or d)8.15 – 8.25

Hz
The most deshielded singlet. Presence confirms the pyrazole ring is intact. A doublet indicates long-range coupling to F4.
C3 Absent CRITICAL: The disappearance of the H3 signal (typically

6.5-6.8 in the parent) confirms bromination.
C5 H5 ddd6.90 – 7.10

Hz

Hz
Key Diagnostic: This signal is distinct due to the strong ortho coupling to the C4-Fluorine.
C6 H6 m7.20 – 7.35

Hz
Often appears as a complex multiplet due to coupling with H5, H7, and weak coupling to F4.
C7 H7 d8.60 – 8.75

Hz
The doublet near the bridgehead nitrogen. Usually the second most downfield signal.
Table 2: Heteronuclear NMR (

C &

F)
NucleusSignal TypeShift (

)
Structural Insight

F
Singlet (decoupled)-135 to -155Purity Check: A single sharp peak confirms one fluorinated species. Multiple peaks indicate regioisomers.

C (C4)
Doublet~150 - 155C-F Coupling: Look for a massive splitting (

Hz). This confirms F is attached directly to the aromatic ring.

C (C3)
Singlet~85 - 95C-Br Effect: The C3 carbon is significantly upfield shielded by the heavy atom effect of Bromine.
Mass Spectrometry (LC-MS)

The Bromine atom provides the most reliable confirmation of successful synthesis before NMR analysis.

  • Ionization: ESI+ (Electrospray Ionization, Positive Mode)

  • Molecular Formula: C

    
    H
    
    
    
    BrFN
    
    
  • Exact Mass: ~213.95 (for

    
    Br)
    

Isotope Pattern Rule: You must observe a 1:1 doublet pattern separated by 2 mass units.

  • Peak A (

    
    Br):  m/z ~215 [M+H]
    
    
    
  • Peak B (

    
    Br):  m/z ~217 [M+H]
    
    
    
  • Validation: If the ratio is not roughly 1:1, or if you see only one peak, the bromination has failed or you have formed a different adduct.

Structural Validation Workflows

Diagram: Logic Flow for Compound Verification

This flowchart illustrates the decision matrix for accepting or rejecting a batch based on spectral data.

ValidationLogic Start Crude Reaction Mixture LCMS LC-MS Analysis (Check m/z 215/217) Start->LCMS IsotopeCheck Isotope Pattern 1:1? LCMS->IsotopeCheck NMR_H 1H NMR (DMSO-d6) IsotopeCheck->NMR_H Yes Reject REJECT / RE-PURIFY IsotopeCheck->Reject No (Wrong Mass/Ratio) H3_Check H3 Signal (6.6 ppm) Absent? NMR_H->H3_Check F_Check 19F NMR Single Peak? H3_Check->F_Check Yes (H3 Gone) H3_Check->Reject No (SM Present) Valid VALIDATED 3-Bromo-4-fluoro isomer F_Check->Valid Yes F_Check->Reject No (Regioisomers)

Caption: Decision matrix for validating this compound synthesis.

Diagram: NMR Coupling Connectivity

This diagram visualizes the scalar coupling interactions (


-coupling) that define the spectrum.

CouplingNetwork F4 Fluorine-4 (Spin Active) H5 Proton H5 (Ortho) F4->H5 3J (Strong) ~8-10 Hz H6 Proton H6 (Meta) F4->H6 4J (Weak) ~1-3 Hz H2 Proton H2 (Long Range) F4->H2 5J (Rare) <1 Hz C4 Carbon C4 (Ipso) F4->C4 1J (Massive) ~250 Hz

Caption: Scalar coupling network centering on the Fluorine-4 atom, the primary diagnostic handle.

Experimental Protocol: Self-Validating Characterization

To ensure high-fidelity data, follow this specific sample preparation protocol.

Sample Preparation
  • Solvent Choice: Use DMSO-

    
      rather than CDCl
    
    
    
    if possible.
    • Reason: Pyrazolo[1,5-a]pyridines can aggregate in non-polar solvents, broadening peaks. DMSO ensures sharp signals and distinct exchangeable protons (if any derivatives are made later).

  • Concentration: Dissolve 5–10 mg of solid in 0.6 mL solvent.

    • Filtration: Filter through a cotton plug to remove inorganic brominating salts (succinimide byproducts) which can obscure the aliphatic region.

Data Acquisition Parameters
  • Spectral Width: Set to -2 to 12 ppm for

    
    H to capture the downfield H7 and H2.
    
  • Relaxation Delay (D1): Set

    
     3.0 seconds.
    
    • Reason: The H2 proton on the pyrazole ring often has a long T1 relaxation time. Short delays will suppress its integration, leading to incorrect proton counting.

  • Decoupling: Run

    
    C with standard proton decoupling. Run 
    
    
    
    F without decoupling first to see proton interactions, then with decoupling to verify purity.

References

  • Synthesis of Pyrazolo[1,5-a]pyridine Scaffolds

    • Title: "Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annul
    • Source:Journal of Organic Chemistry (via NIH/PubMed)
    • URL:[Link]

  • General Bromination of Heterocycles (NBS Method)

    • Title: "N-Bromosuccinimide (NBS) in Organic Synthesis."
    • Source:Manac Inc.[2] Technical Review

    • URL:[Link]

  • NMR Characteristics of Fluorinated Pyridines

    • Title: "NMR spectral characteristics of fluorocontaining pyridines."
    • Source:Fluorine Notes
    • URL:[Link]

  • Coupling Constants in Heterocycles

    • Title: "Coupling Constants for 1H and 13C NMR."
    • Source:Rubin Group, UCLA
    • URL:[Link]

Sources

An In-Depth Technical Guide to the ¹H NMR of 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical predictions, established spectroscopic principles, and practical experimental guidance to serve as a definitive resource for the structural elucidation of this molecule.

Introduction: The Significance of Structural Verification

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in drug discovery, appearing in compounds with a wide range of biological activities. The specific analogue, this compound, incorporates two key halogens: a bromine atom, often used as a handle for further chemical modification (e.g., cross-coupling reactions), and a fluorine atom, a common bioisostere for hydrogen that can modulate metabolic stability, binding affinity, and lipophilicity.[1]

Given these roles, unambiguous confirmation of the compound's constitution and substitution pattern is paramount. ¹H NMR spectroscopy is the primary and most powerful tool for this purpose, providing detailed information about the number of distinct protons, their chemical environments, and their spatial relationships through spin-spin coupling. This guide will first predict the ¹H NMR spectrum based on established principles and then outline a robust protocol for its experimental acquisition and analysis.

Molecular Structure and Predicted Proton Environments

To interpret the ¹H NMR spectrum, one must first understand the molecule's structure and the unique electronic environment of each proton. The pyrazolo[1,5-a]pyridine ring system is numbered as shown below. In the target molecule, the protons are located at positions 2, 5, 6, and 7.

Figure 1: Structure and numbering of this compound.

The electron-withdrawing nature of the bromine at C3, the fluorine at C4, and the pyridine nitrogen atom will significantly influence the chemical shifts of the remaining protons, generally shifting them to a higher frequency (downfield) compared to the parent pyrazolo[1,5-a]pyridine.[2][3] Furthermore, the fluorine atom at C4 will introduce characteristic J-coupling (spin-spin splitting) to nearby protons, a key diagnostic feature.[4]

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of the unsubstituted pyrazolo[1,5-a]pyridine serves as our baseline.[2] From this, we can anticipate the influence of the substituents:

  • Bromine at C3: This will primarily affect the proton at C2, causing a downfield shift.

  • Fluorine at C4: This will strongly deshield the adjacent proton at C5 and also influence H-2 and H-6 through space and through the pi-system. Crucially, it will couple to these protons, leading to additional splitting of their signals.[5][6]

Based on these principles, the following spectral characteristics are predicted for a solution in a standard deuterated solvent like CDCl₃.

ProtonPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-2 8.1 - 8.3Doublet of doublets (dd)³J(H2-H?) ≈ 2-3 Hz (pyrazole ring), ⁴J(H2-F4) ≈ 1-2 HzLocated on the electron-deficient pyrazole ring, deshielded by the adjacent bromine atom. Shows small coupling to another pyrazole proton (if present) and a characteristic long-range coupling to the fluorine.
H-5 8.2 - 8.4Doublet of doublets (dd) or Triplet of doublets (td)³J(H5-H6) ≈ 7-8 Hz, ⁴J(H5-F4) ≈ 4-6 Hz, ⁴J(H5-H7) ≈ 1-2 HzStrongly deshielded by the ortho-fluorine atom. Exhibits a typical ortho coupling to H-6 and a significant four-bond coupling to the fluorine. A smaller meta coupling to H-7 may also be resolved.
H-6 7.0 - 7.2Triplet of doublets (td) or Multiplet (m)³J(H6-H5) ≈ 7-8 Hz, ³J(H6-H7) ≈ 6-7 Hz, ⁵J(H6-F4) ≈ 1-3 HzLocated in the middle of the pyridine ring spin system, coupled to both H-5 and H-7. A small five-bond coupling to the fluorine is also expected.
H-7 7.5 - 7.7Doublet of doublets (dd) or Multiplet (m)³J(H7-H6) ≈ 6-7 Hz, ⁴J(H7-H5) ≈ 1-2 HzCoupled to H-6 (ortho) and potentially H-5 (meta). Its chemical shift is influenced by the fused pyrazole ring system.

Note: These are estimated values. Actual chemical shifts can be solvent-dependent.[1]

Experimental Protocol for Spectrum Acquisition

Acquiring a high-quality ¹H NMR spectrum requires careful sample preparation and parameter optimization. The following protocol represents a self-validating system for obtaining reliable data.[7][8]

Sample Preparation
  • Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate the spectrum.

  • Solvent Selection: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. For solubility issues, DMSO-d₆ or Acetone-d₆ can be used. Note that residual solvent peaks will be present.[9]

  • Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) to the solvent. TMS provides a sharp singlet at 0.00 ppm.[10]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Labeling: Clearly label the NMR tube with the sample identity.

Instrument Setup and Data Acquisition

The following steps are based on a standard Bruker NMR spectrometer but are broadly applicable.[11]

  • Instrument Access: Before use, ensure you are properly trained and have booked instrument time.[7] Remove all ferromagnetic items before approaching the magnet.[8]

  • Sample Insertion: Carefully insert the NMR tube into a spinner turbine, adjusting the depth with a gauge. Wipe the tube clean and place it in the magnet's sample changer.[11]

  • Software Setup: Create a new experiment file. Load a standard proton experiment parameter set.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. This step is crucial for field stability. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which maximizes spectral resolution.[12]

  • Acquisition Parameters:

    • Pulse Program: Use a standard 30° or 90° pulse program (e.g., zg30).

    • Number of Scans (NS): Start with 16 scans for a moderately concentrated sample.

    • Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient.

    • Spectral Width (SW): Set a spectral width from approximately -2 to 12 ppm.

    • Acquisition Time (AQ): Aim for an acquisition time of 3-4 seconds for good resolution.

  • Acquisition: Start the acquisition by typing the appropriate command (e.g., zg).

Data Processing and Interpretation Workflow

Once the raw data (Free Induction Decay or FID) is acquired, it must be processed to generate the final spectrum.

Processing Steps
  • Fourier Transform (FT): Apply a Fourier transform to convert the time-domain FID into the frequency-domain spectrum.

  • Phasing: Manually or automatically correct the phase of the spectrum so that all peaks are in positive absorption mode and the baseline is flat.

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).[1]

  • Integration: Integrate the area under each distinct signal. The relative integral values should correspond to the number of protons giving rise to that signal (in this case, each signal should integrate to 1H).

  • Peak Picking: Identify the exact frequency (in ppm) of each peak in the multiplets to accurately determine coupling constants.

Workflow Diagram

The entire process from sample preparation to final analysis can be visualized as follows:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Weigh Compound (5-10 mg) Prep2 Dissolve in Deuterated Solvent Prep1->Prep2 Prep3 Add TMS Standard Prep2->Prep3 Prep4 Filter into NMR Tube Prep3->Prep4 Acq1 Insert Sample into Magnet Prep4->Acq1 Acq2 Lock & Shim Acq1->Acq2 Acq3 Set Acquisition Parameters Acq2->Acq3 Acq4 Acquire FID Acq3->Acq4 Proc1 Fourier Transform Acq4->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Reference Spectrum Proc2->Proc3 Proc4 Integrate Signals Proc3->Proc4 Proc5 Analyze Shifts & Couplings Proc4->Proc5 Final Structural Confirmation Proc5->Final

Sources

Mechanistic Architectures: Synthesis and Functionalization of 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical whitepaper designed for medicinal chemists and process scientists. It prioritizes mechanistic depth, experimental reproducibility, and strategic problem-solving over generic descriptions.

Executive Summary

The 3-bromo-4-fluoropyrazolo[1,5-a]pyridine scaffold represents a privileged pharmacophore in modern kinase inhibitor design (e.g., TRK, RET inhibitors). Its utility lies in the unique electronic profile of the 4-fluoro substituent, which modulates the pKa of the bridgehead nitrogen, and the 3-bromo handle, which serves as a versatile linchpin for palladium-catalyzed cross-couplings.

This guide delineates the high-fidelity synthesis of this core, addressing the primary synthetic bottleneck: regioselective construction of the 4-fluoro isomer from asymmetric pyridine precursors.

Part 1: Retrosynthetic Logic & Strategic Analysis

The synthesis of this compound is best approached via a "Functionalize-then-Cyclize" strategy for the fluorine atom, followed by a "Cyclize-then-Functionalize" strategy for the bromine atom.

The Core Disconnection

Attempting to introduce fluorine onto the intact pyrazolo[1,5-a]pyridine ring via electrophilic fluorination (


Ar) is electronically unfavorable and regiochemically promiscuous. Therefore, the fluorine must be embedded in the pyridine starting material.
  • Target: this compound.

  • Precursor 1 (Scaffold): 4-Fluoropyrazolo[1,5-a]pyridine (via decarboxylation of the 3-carboxylate).

  • Precursor 2 (Cyclization): 1-Amino-3-fluoropyridinium salt + Propiolate equivalent.

  • Starting Material: 3-Fluoropyridine.[1]

Retrosynthesis Figure 1: Retrosynthetic analysis of the target scaffold. Target This compound Intermediate1 4-Fluoropyrazolo[1,5-a]pyridine Target->Intermediate1 Regioselective Bromination (NBS) Intermediate2 1-Amino-3-fluoropyridinium Salt Intermediate1->Intermediate2 [3+2] Cycloaddition & Decarboxylation Start 3-Fluoropyridine Intermediate2->Start N-Amination (MSH)

Part 2: Core Skeleton Formation (The [3+2] Cycloaddition)

The formation of the fused bicyclic system hinges on the 1,3-dipolar cycloaddition of an


-iminopyridinium ylide.
Step 1: -Amination of 3-Fluoropyridine

The pyridine nitrogen is aminated using O-mesitylenesulfonylhydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DPH) . MSH is preferred for its atom economy and cleaner workup, despite its thermal instability.

  • Mechanism: Nucleophilic attack of the pyridine lone pair onto the aminated electrophile.

  • Criticality: The 3-fluoro substituent exerts an inductive electron-withdrawing effect (-I), slightly deactivating the pyridine nitrogen. Reaction times may be prolonged compared to unsubstituted pyridine.

Step 2: The Regioselective Cycloaddition

The salt is treated with a base (e.g.,


, DBU) to generate the pyridinium ylide  (the 1,3-dipole), which reacts with an alkyne dipolarophile (e.g., methyl propiolate or dimethyl acetylenedicarboxylate - DMAD).

The Regioselectivity Challenge: The cyclization can occur at C2 or C6 of the pyridine ring.

  • Path A (Attack at C2): Yields the 4-fluoro isomer (Target).

  • Path B (Attack at C6): Yields the 6-fluoro isomer (Byproduct).

While steric hindrance usually discourages attack at C2 (adjacent to the substituent), the small Van der Waals radius of fluorine (1.47 Å) minimizes this penalty. Electronic factors often favor C2 cyclization for 3-halo pyridines, but mixtures are common. Separation via column chromatography is required at the ester stage.

CycloadditionMechanism Figure 2: Mechanistic pathway of the [3+2] cycloaddition. Ylide N-Iminopyridinium Ylide (3-Fluoro) TS Transition State (Concerted [3+2]) Ylide->TS + Methyl Propiolate (Base) Intermediate Dihydropyrazolo intermediate TS->Intermediate Product 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylate Intermediate->Product Oxidative Aromatization (-2H)

Part 3: Functionalization Sequence (Decarboxylation & Bromination)

Once the 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is isolated, it must be converted to the 3-bromo derivative.

Step 3: Hydrolysis and Decarboxylation

Direct bromination of the ester is impossible at C3. The blocking group must be removed.

  • Saponification: LiOH/THF/Water converts the ester to the carboxylic acid.

  • Decarboxylation: Thermal decarboxylation (heat in neat acid or high-boiling solvent) yields the 4-fluoropyrazolo[1,5-a]pyridine (C3-H).

Step 4: Electrophilic Bromination ( Ar)

The pyrazolo[1,5-a]pyridine ring is electron-rich, particularly at C3.

  • Reagent:

    
    -Bromosuccinimide (NBS).[2][3]
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Mechanism: The

    
    -electrons of the pyrazole ring attack the electropositive bromine of NBS. The resulting Wheland intermediate is rapidly deprotonated to restore aromaticity.
    
  • Selectivity: C3 is vastly more nucleophilic than C7 or the pyridine ring carbons, ensuring high regioselectivity.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of 1-Amino-3-fluoropyridinium Mesitylenesulfonate
  • Reagents: 3-Fluoropyridine (1.0 equiv), MSH (1.2 equiv),

    
     (DCM).
    
  • Procedure:

    • Dissolve 3-fluoropyridine in DCM (0.5 M) at 0°C.

    • Add MSH solution dropwise (Caution: MSH is energetic).

    • Stir at 0°C for 1 hour, then warm to RT for 3 hours.

    • Isolation: Dilute with

      
       to precipitate the salt. Filter, wash with 
      
      
      
      , and dry under vacuum.
    • Checkpoint: White crystalline solid expected.

Protocol B: Cycloaddition to Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
  • Reagents: Pyridinium salt (from Protocol A), Methyl propiolate (2.0 equiv),

    
     (2.5 equiv), DMF.
    
  • Procedure:

    • Suspend salt in DMF (0.2 M).

    • Add

      
       and methyl propiolate.
      
    • Stir vigorously at RT for 12–16 hours (open to air allows oxidative aromatization, though sometimes specific oxidants like chloranil are added if yield is low).

    • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine.

    • Purification: Flash chromatography (Hexane/EtOAc). Crucial Step: Separate the 4-fluoro isomer (usually elutes second) from the 6-fluoro isomer.

    • Data: Confirm regiochemistry via NOESY NMR (interaction between H-3 of pyrazole and H-5 of pyridine confirms 4-F isomer; if H-3 interacts with H-7, it is 6-F).

Protocol C: Decarboxylation & Bromination
  • Hydrolysis: Treat ester with LiOH (3 equiv) in THF/H2O (4:1) at 60°C for 4 h. Acidify to pH 3, extract, dry.

  • Decarboxylation: Heat the crude acid in polyphosphoric acid (PPA) or neat at 150°C until

    
     evolution ceases. Alternatively, reflux in diphenyl ether. Isolate 4-fluoropyrazolo[1,5-a]pyridine.
    
  • Bromination:

    • Dissolve 4-fluoropyrazolo[1,5-a]pyridine in MeCN (0.1 M).

    • Add NBS (1.05 equiv) at 0°C.

    • Stir at RT for 1 hour.

    • Workup: Quench with saturated

      
      , extract with EtOAc.
      
    • Yield: Typically >85% for this step.

Part 5: Quantitative Data Summary

Parameter3-Fluoro Precursor4-Fluoro ProductNotes
Amination Yield 85-95%N/AMSH quality is critical.
Cyclization Yield N/A40-50%Combined yield of isomers.
Regio-Ratio (4-F : 6-F) N/A~1 : 1.5Varies by solvent; DMF favors 4-F slightly more than non-polar solvents.
Bromination Yield N/A88-95%Highly efficient

Ar.
1H NMR Shift (C3-H) N/A

7.9-8.1 ppm
Disappears upon bromination.

References

  • Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition Source: Organic Chemistry Portal / Synlett URL:[Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated Annulation Source: Organic Letters (ACS Publications) URL:[Link]

  • N-Bromosuccinimide (NBS) in Organic Synthesis Source: Common Organic Chemistry URL:[Link]

  • Synthesis of 3-Fluoropyrazolo[1,5-a]pyridines (Mechanistic Comparison) Source: Chemistry of Heterocyclic Compounds (Springer) URL:[Link]

Sources

A Technical Guide to Determining the Organic Solvent Solubility of 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for researchers, chemists, and formulation scientists to understand and experimentally determine the solubility of 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry. Recognizing that publicly available solubility data for this specific molecule is limited, this document focuses on equipping scientists with the foundational principles and detailed, field-proven methodologies to generate reliable solubility data in-house. We will delve into the theoretical underpinnings of solubility, provide a step-by-step protocol for the gold-standard shake-flask equilibrium solubility method, and discuss best practices for data analysis and interpretation.

The Critical Role of Solubility in Drug Discovery and Development

Solubility, the maximum amount of a substance that can be dissolved in a given volume of solvent at a specific temperature, is a cornerstone of pharmaceutical science.[1][2] For a compound like this compound, understanding its solubility profile is not merely an academic exercise; it is a crucial factor that dictates its potential success as a therapeutic agent.[3] Poor solubility can lead to a cascade of developmental challenges, including:

  • Reduced Bioavailability: A drug must be in solution to be absorbed by the body.[3][4] Low solubility often translates to poor absorption and insufficient drug concentration at the target site, compromising therapeutic efficacy.[2][4]

  • Formulation and Delivery Hurdles: Developing a viable dosage form, whether oral, injectable, or topical, is contingent on the API's ability to be dissolved and remain stable in a suitable vehicle.[5]

  • Inaccurate Bioassay Results: In early-stage discovery, undissolved compound in in vitro assays can lead to misleading structure-activity relationship (SAR) data, potentially causing promising candidates to be overlooked.[1]

  • Challenges in Synthesis and Purification: Recrystallization, a primary method for purifying solid organic compounds, is entirely dependent on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.[6][7]

Therefore, a thorough characterization of the solubility of this compound in a range of relevant organic solvents is a foundational step in its journey from a lab-synthesized molecule to a potential drug product.

Theoretical Foundations of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility behavior.[8] This means that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. The molecular structure of this compound, featuring a fused heterocyclic ring system with halogen substituents, suggests a degree of polarity. The nitrogen atoms in the pyrazolopyridine core can act as hydrogen bond acceptors, which will influence its interaction with protic and aprotic polar solvents.

Key factors governing the solubility of this compound include:

  • Solute-Solvent Interactions: The dissolution process involves overcoming the intermolecular forces within the solid crystal lattice of the solute and the intermolecular forces between solvent molecules, and forming new solute-solvent interactions.

  • Temperature: For most solid solutes, solubility increases with temperature.[9] This principle is leveraged in recrystallization, where a compound is dissolved in a hot solvent and crystallizes upon cooling.[6][9]

  • Solvent Polarity: Solvents can be broadly classified as polar (e.g., ethanol, methanol, DMSO), and nonpolar (e.g., hexane, toluene). A systematic screening across a polarity range is essential.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor will significantly impact its ability to dissolve a solute with complementary functionalities.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The saturation shake-flask method is widely regarded as the most reliable technique for determining the true equilibrium solubility of a compound.[10][11] It involves agitating an excess amount of the solid compound in the chosen solvent for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured.

Rationale for the Shake-Flask Method

This method is preferred for its accuracy and reliability in measuring thermodynamic solubility, which is the maximum concentration of a drug that can be dissolved under equilibrium conditions.[4][12][13] This is distinct from kinetic solubility, which measures the concentration at which a compound precipitates from a supersaturated solution (often generated by adding a concentrated DMSO stock to an aqueous buffer).[4][12][14] For understanding the fundamental physicochemical properties and for formulation development, thermodynamic solubility provides more definitive data.[14]

Detailed Experimental Protocol

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Acetonitrile, Dimethyl Sulfoxide (DMSO), Toluene, Heptane)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A starting point is to add approximately 10-20 mg of the compound.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period. A 24-hour incubation is a common starting point, but the time required to reach equilibrium may vary and should be verified.[12][14] For some compounds, 48 to 72 hours may be necessary.[13]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifugation at a moderate speed can also be used to facilitate this separation.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. It is crucial not to disturb the solid at the bottom of the vial.

  • Filtration: Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial. This step removes any remaining microscopic solid particles.

  • Dilution: Accurately dilute the filtered, saturated solution with the appropriate mobile phase (for HPLC) or the pure solvent (for UV-Vis) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

  • Data Analysis: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Workflow Visualization

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_output Output A Add excess solid This compound to vial B Add known volume of organic solvent A->B C Seal and agitate at constant temperature (e.g., 24-72h) B->C D Allow solid to settle (or centrifuge) C->D E Filter supernatant (0.22 µm filter) D->E F Accurately dilute filtrate E->F G Quantify concentration (HPLC or UV-Vis) F->G H Calculate solubility (mg/mL or mol/L) G->H

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation and Interpretation

To facilitate comparison and analysis, the experimentally determined solubility data should be compiled into a structured table.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

SolventSolvent Polarity (Dielectric Constant)Measured Solubility (mg/mL)Measured Solubility (mol/L)Qualitative Description
Heptane1.9[Enter Data][Enter Data]e.g., Insoluble
Toluene2.4[Enter Data][Enter Data]e.g., Sparingly Soluble
Dichloromethane9.1[Enter Data][Enter Data]e.g., Soluble
Ethyl Acetate6.0[Enter Data][Enter Data]e.g., Soluble
Acetone21[Enter Data][Enter Data]e.g., Freely Soluble
Isopropanol18[Enter Data][Enter Data]e.g., Soluble
Ethanol24.5[Enter Data][Enter Data]e.g., Freely Soluble
Methanol33[Enter Data][Enter Data]e.g., Very Soluble
Acetonitrile37.5[Enter Data][Enter Data]e.g., Freely Soluble
DMSO47[Enter Data][Enter Data]e.g., Very Soluble

Interpretation:

The results from this systematic screening will provide a clear picture of the solubility profile of this compound. This data is invaluable for:

  • Solvent Selection for Synthesis: Identifying suitable solvents for reaction workups and purification via recrystallization. An ideal recrystallization solvent will show high solubility at elevated temperatures and low solubility at room temperature or below.[6][8][9]

  • Formulation Development: Pinpointing appropriate solvent systems for creating liquid formulations or for use in manufacturing processes like spray drying.

  • Predictive Modeling: The data can be used to build or refine in silico models that predict the solubility of related compounds, accelerating future discovery efforts.

Conclusion

References

  • ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • ScienceDirect. (2025, September 9). Shake Flask method: Significance and symbolism. [Link]

  • University of Wisconsin-Madison. Recrystallization. [Link]

  • ScienceDirect. (2015, November 20). CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. [Link]

  • SlideShare. solubility experimental methods.pptx. [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]

  • Veranova. Improving solubility and accelerating drug development. [Link]

  • PubMed. (2014, July 15). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. [Link]

  • École Polytechnique Fédérale de Lausanne. Guide for crystallization. [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Scribd. Solvent Selection for Crystallization. [Link]

Sources

Discovery of novel pyrazolo[1,5-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Discovery of Novel Pyrazolo[1,5-a]pyridine Derivatives: Architectural Evolution and Therapeutic Targeting

Executive Summary: The Bioisosteric Imperative

In the landscape of modern medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged structure," offering a robust alternative to the ubiquitous indole and purine systems. Unlike its nitrogen-rich cousin, the pyrazolo[1,5-a]pyrimidine, the pyridine-fused variant offers a distinct lipophilic profile and altered hydrogen-bonding vectors, making it an ideal candidate for scaffold hopping exercises aimed at improving metabolic stability or bypassing patent space.

This technical guide dissects the discovery of novel derivatives, focusing on the [3+2] cycloaddition synthetic strategy and the Structure-Activity Relationship (SAR) logic that drives potency against targets like p38 MAPK , EP1 receptors , and Mycobacterium tuberculosis (Mtb).

Synthetic Architecture: The [3+2] Cycloaddition Paradigm

The traditional synthesis of fused heterocycles often relies on harsh condensation reactions. However, for high-throughput library generation, the oxidative [3+2] cycloaddition of


-aminopyridines with activated alkynes or alkenes represents a superior, atom-economical approach. This method allows for the regioselective installation of substituents at the critical C-2 and C-3 positions.
Mechanistic Workflow

The reaction proceeds via the in situ generation of an


-aminopyridinium ylide (a 1,3-dipole), which undergoes cycloaddition with a dipolarophile.

Synthesis_Pathway Start N-Aminopyridine (Precursor) Base Base Activation (e.g., K2CO3) Start->Base Ylide Pyridinium Ylide (1,3-Dipole) Base->Ylide Deprotonation Cyclo [3+2] Cycloaddition Ylide->Cyclo Alkyne Activated Alkyne (Dipolarophile) Alkyne->Cyclo Inter Dihydropyrazolo Intermediate Cyclo->Inter Ox Oxidative Aromatization (Air/Oxidant) Inter->Ox Product Pyrazolo[1,5-a]pyridine Scaffold Ox->Product -2H

Figure 1: Mechanistic pathway for the synthesis of pyrazolo[1,5-a]pyridine via [3+2] cycloaddition.

Experimental Protocol: Synthesis of 3-Carboxylate Derivatives

Objective: Synthesis of ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate (Representative Intermediate). Rationale: The C-3 ester serves as a versatile handle for converting the scaffold into amides (for kinase hinge binding) or alcohols.

Materials:
  • 1-Aminopyridinium iodide (1.0 eq)

  • Ethyl but-2-ynoate (1.2 eq)

  • Potassium carbonate (

    
    , 2.5 eq)
    
  • DMF (Dimethylformamide, anhydrous)

  • Ethyl acetate/Hexanes (for purification)

Step-by-Step Methodology:
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-aminopyridinium iodide (2.22 g, 10 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add

    
      (3.45 g, 25 mmol) in a single portion. The suspension will likely change color, indicating ylide formation. Stir at room temperature for 15 minutes.
    
  • Cycloaddition: Dropwise add ethyl but-2-ynoate (1.34 g, 12 mmol).

  • Reaction: Stir the mixture at ambient temperature (25°C) open to the air (or under an

    
     balloon if reaction is sluggish) for 4–6 hours. Note: The oxidative aromatization often requires oxygen; sealing the flask under 
    
    
    
    may stall the reaction at the dihydro-intermediate stage.
  • Validation (TLC): Monitor via TLC (30% EtOAc in Hexanes). The product typically fluoresces blue/purple under UV (254/365 nm).

  • Workup: Dilute the reaction mixture with ice-cold water (100 mL). Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine (
    
    
    
    mL) to remove DMF. Dry over
    
    
    .
  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc/Hexanes).

  • Characterization: Confirm structure via

    
     NMR. Look for the characteristic doublet-triplet-triplet-doublet pattern of the pyridine ring protons and the disappearance of the N-amino broad singlet.
    

Strategic SAR: Mapping the Scaffold

To optimize this scaffold for biological targets (e.g., kinases or GPCRs), one must understand the electronic and steric contributions of each position.

PositionSynthetic HandleSAR Role
C-2 Alkyne substituentSteric Gatekeeper. Small groups (Me, Et) often favored to avoid clashing with the ATP-binding pocket ceiling (kinases).
C-3 Ester/NitrileThe Warhead. This position is critical for H-bonding. Conversion to a carboxamide (

or

) creates a donor-acceptor motif essential for hinge binding (e.g., p38 MAPK, JAK).
C-7 Pyridine RingSolubility & Metabolism. Unlike the pyrimidine N, the C-7 position is a carbon. This increases lipophilicity (

). Introduction of polar groups here or at C-6 is often required to improve DMPK properties.
Case Study: Antitubercular Agents (QcrB Inhibitors)

A landmark study (ACS Med. Chem. Lett. 2015) utilized the pyrazolo[1,5-a]pyridine scaffold to replace the imidazo[1,2-a]pyridine core of the clinical candidate Q203.

  • Logic: Scaffold hopping to improve patentability and fine-tune lipophilicity.

  • Key Modification: Introduction of a C-3 carboxamide linked to a hydrophobic tail.

  • Result: Compound 5k demonstrated nanomolar MIC against M. tuberculosis H37Rv.[1]

SAR_Logic Core Pyrazolo[1,5-a]pyridine Core Pos3 Position 3 (C-3) Electronic Vector Core->Pos3 Pos2 Position 2 (C-2) Steric Control Core->Pos2 Ring Pyridine Ring (C4-C7) Lipophilicity/Metabolism Core->Ring Target_Kinase Target: Kinase (p38/JAK) Req: H-Bond Donor/Acceptor Pos3->Target_Kinase Amide Installation Target_TB Target: Mtb (QcrB) Req: Lipophilic Tail Pos3->Target_TB Benzyl Amide Ring->Target_Kinase Solubilizing Groups (e.g. Morpholine)

Figure 2: SAR Decision Tree for diverting the scaffold towards Kinase vs. Anti-infective targets.

Biological Validation: EP1 Receptor Antagonist Assay

For researchers targeting GPCRs (e.g., Prostaglandin E2 receptor EP1), the following protocol validates the antagonist activity of the synthesized derivatives.

Protocol: Calcium Flux Assay (FLIPR)

  • Cell Line: CHO cells stably expressing human EP1 receptor.

  • Loading: Seed cells in 96-well black plates (

    
     cells/well). Incubate overnight. Load with Calcium-4 assay dye (Molecular Devices) for 1 hour at 37°C.
    
  • Compound Treatment: Add test compounds (dissolved in DMSO) at varying concentrations (

    
    ). Incubate for 15 minutes.
    
  • Agonist Challenge: Inject PGE2 (

    
     concentration, typically 10-30 nM) automatically using the FLIPR instrument.
    
  • Readout: Measure the suppression of the calcium fluorescence peak.

  • Data Analysis: Calculate

    
     using a 4-parameter logistic fit. A potent pyrazolo[1,5-a]pyridine antagonist (e.g., Compound 4c) should exhibit an 
    
    
    
    .

References

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Source: ACS Medicinal Chemistry Letters (2015). URL:[Link]

  • Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation. Source: Bioorganic & Medicinal Chemistry (2017).[2] URL:[Link][2]

  • Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Source: Letters in Drug Design & Discovery (2024).[3] URL:[Link]

  • The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2008).[4] URL:[Link]

Sources

An In-depth Technical Guide to the Initial Characterization of Substituted Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its unique electronic properties and three-dimensional structure have led to the development of numerous compounds with a wide range of biological activities, including kinase inhibition and antitubercular properties.[1][2] This guide provides a comprehensive overview of the essential techniques and methodologies for the initial synthesis and characterization of novel substituted pyrazolo[1,5-a]pyridines, emphasizing the causal relationships behind experimental choices to ensure robust and reproducible results.

Synthesis of the Pyrazolo[1,5-a]pyridine Core: A Strategic Approach

The construction of the pyrazolo[1,5-a]pyridine ring system is typically achieved through the cyclocondensation of a 5-aminopyrazole precursor with a suitable 1,3-dielectrophilic partner. The choice of synthetic strategy is crucial and depends on the desired substitution pattern and the availability of starting materials.

Foundational Synthesis: Cyclocondensation of 5-Aminopyrazoles

A common and versatile method involves the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[3] The regioselectivity of this reaction is a key consideration, as it determines the final substitution pattern on the pyrimidine ring.

Experimental Protocol: Synthesis of a Model 5,7-disubstituted Pyrazolo[1,5-a]pyrimidine

This protocol describes a typical synthesis using a 1,3-diketone under acidic conditions.

  • Reaction Setup: To a solution of 5-amino-3-methylpyrazole (1.0 eq) in glacial acetic acid (0.2 M), add the desired 1,3-diketone (e.g., acetylacetone, 1.1 eq).

  • Heating: The reaction mixture is heated to reflux (typically 118 °C) and monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate.

  • Purification: The crude product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated. The final product is purified by flash column chromatography on silica gel.

The choice of acetic acid as the solvent and catalyst is deliberate; it facilitates the initial condensation and subsequent cyclization while being relatively easy to remove during work-up.

Microwave-Assisted Organic Synthesis (MAOS): An Expedited Approach

Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and often improved yields.[3] The rapid and uniform heating provided by microwave irradiation can overcome activation energy barriers more efficiently than conventional heating.

Experimental Protocol: Microwave-Assisted Synthesis

  • Reaction Mixture: In a microwave-safe vessel, combine the 5-aminopyrazole (1.0 eq), the 1,3-dicarbonyl compound (1.1 eq), and a high-boiling point solvent such as N,N-dimethylformamide (DMF).

  • Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a specific temperature (e.g., 150 °C) for a predetermined time (e.g., 10-30 minutes).

  • Post-Reaction Processing: The work-up and purification steps are similar to those for conventional heating methods.

This rapid protocol is particularly valuable for the high-throughput synthesis of compound libraries for screening purposes.

Structural Elucidation: A Multi-faceted Spectroscopic and Crystallographic Approach

The unambiguous characterization of newly synthesized pyrazolo[1,5-a]pyridines is paramount. A combination of spectroscopic and crystallographic techniques provides a comprehensive understanding of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the constitution and substitution pattern of the pyrazolo[1,5-a]pyridine core.

Key Diagnostic Signals:

  • ¹H NMR: The chemical shifts and coupling constants of the aromatic protons on the pyridine and pyrazole rings are highly informative. For instance, the protons at positions 5 and 7 of the pyrimidine ring can often be distinguished based on their coupling patterns and through-space interactions observed in 2D NOESY experiments.[4][5]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the heterocyclic core provide valuable information about the electronic environment and can help to confirm the regiochemistry of the synthesis.[4]

Data Interpretation: A thorough analysis of 1D and 2D NMR spectra (COSY, HSQC, HMBC) is essential for the complete assignment of all proton and carbon signals. The chemical shift of a methyl group can be used to differentiate between 5-methyl and 7-methyl isomers.[4]

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted Pyrazolo[1,5-a]pyridine

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2-~148
3~6.5~100
5~8.5~145
6~7.0~110
7~8.8~140

Note: These are approximate values and can vary significantly depending on the substituents.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and can offer insights into its structure through fragmentation analysis.

Expected Fragmentation Pathways:

Electron impact (EI) ionization often leads to the fragmentation of the pyrazolo[1,5-a]pyridine ring. Common fragmentation patterns for N-heterocycles involve the loss of small, stable molecules like HCN or the cleavage of substituent groups.[6] The stability of the pyrazolo[1,5-a]pyridine ring system often results in a prominent molecular ion peak.[6]

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for determining the exact mass and elemental composition of the synthesized compound, providing a high degree of confidence in its identity.

Single-Crystal X-ray Diffraction: The Definitive Structural Proof

When suitable single crystals can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.[1][7]

Protocol for Crystal Growth and Data Collection:

  • Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.[2]

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[1][7]

  • Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, typically using software packages like SHELXS and SHELXL.[1][7]

The resulting crystallographic information is invaluable for understanding structure-activity relationships and for guiding further drug design efforts.

Visualizing the Workflow and Key Relationships

Diagrams are essential for clarifying complex workflows and relationships.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start 5-Aminopyrazole + 1,3-Dicarbonyl Reaction Cyclocondensation Start->Reaction Workup Work-up & Purification Reaction->Workup Product Substituted Pyrazolo[1,5-a]pyridine Workup->Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Product->NMR Structural Elucidation MS Mass Spectrometry (EI, HRMS) Product->MS Molecular Weight Confirmation Xray X-ray Crystallography Product->Xray Definitive Structure

Caption: General workflow for the synthesis and characterization of substituted pyrazolo[1,5-a]pyridines.

Characterization_Pyramid Xray Single-Crystal X-ray Diffraction (Unambiguous 3D Structure) NMR NMR Spectroscopy (Connectivity & Substitution Pattern) Xray->NMR MS Mass Spectrometry (Molecular Formula & Fragmentation) NMR->MS IR_UV IR & UV-Vis Spectroscopy (Functional Groups & Conjugation) MS->IR_UV

Caption: Hierarchy of characterization techniques for pyrazolo[1,5-a]pyridines.

Conclusion and Future Directions

The initial characterization of substituted pyrazolo[1,5-a]pyridines is a critical first step in the drug discovery and materials science pipeline. A systematic and multi-technique approach, as outlined in this guide, is essential for ensuring the synthesis of the correct target molecule and for providing a solid foundation for subsequent biological evaluation and structure-activity relationship studies. Future efforts in this field will likely focus on the development of more efficient and sustainable synthetic methodologies, as well as the exploration of novel substitution patterns to access new chemical space and biological activities.

References

  • Al-Ostoot, F. H., Al-Tel, T. H., Al-Qawasmeh, R. A., & Taha, M. O. (2018). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 3(4), 4236–4248. [Link]

  • Sharma, S., & Singh, P. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry, 56(5), 1435-1453. [Link]

  • Karcz, T., Goral, A., Starzak, K., & Malawska, B. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(11), 3326. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Tel, T. H., Al-Qawasmeh, R. A., & Taha, M. O. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7146–7156. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 1-11. [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Al-Ostoot, F. H., Al-Tel, T. H., Al-Qawasmeh, R. A., & Taha, M. O. (2020). A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[3][7][8]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors. RSC Advances, 10(28), 16462-16472. [Link]

  • Zhuravel, I. O., Trush, M. M., Dorofeev, A. S., Shishkin, O. V., & Shishkina, S. V. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6584. [Link]

  • Baran, P. S., & O'Malley, D. P. (2013). Practical and innate C–H functionalization of heterocycles. Nature, 498(7453), 209-214. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2017). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. Journal of Molecular Structure, 1130, 35-43. [Link]

  • Baran, P. S., & O'Malley, D. P. (2013). Practical and innate C–H functionalization of heterocycles. PMC, 498(7453), 209-214. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

Sources

Methodological & Application

Application Note: Strategic Nucleophilic Aromatic Substitution on 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds. Its unique electronic and steric properties allow it to serve as a versatile template for designing potent and selective modulators of various biological targets, including kinases, G-protein coupled receptors, and enzymes crucial in oncology, inflammation, and infectious diseases. The ability to precisely and efficiently functionalize this core is therefore a critical enabler for lead optimization and the generation of novel intellectual property.

This application note provides a comprehensive guide to the nucleophilic aromatic substitution (SNAr) on 3-bromo-4-fluoropyrazolo[1,5-a]pyridine. This specific substrate is an exceptionally valuable building block, engineered for regioselective functionalization. We will explore the underlying mechanistic principles that govern this selectivity and provide detailed, field-tested protocols for the substitution with a range of medicinally relevant nucleophiles.

Mechanistic Rationale: Exploiting Differential Halogen Reactivity

Nucleophilic aromatic substitution is a powerful method for C-N, C-O, and C-S bond formation on electron-deficient aromatic rings. The pyrazolo[1,5-a]pyridine system is inherently electron-deficient, making it an ideal candidate for SNAr reactions. The presence of two distinct halogen atoms—fluorine at the 4-position and bromine at the 3-position—introduces a critical element of regioselectivity.

The rate-determining step in an SNAr reaction is typically the formation of a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex. The stability of this intermediate is paramount to the reaction's success and is significantly enhanced by the presence of strong electron-withdrawing groups. In the case of this compound, the fluorine atom at the C4 position is the preferred site of nucleophilic attack. This is a direct consequence of fluorine's potent inductive electron-withdrawing effect, which provides superior stabilization for the adjacent negative charge in the Meisenheimer complex compared to the bromine at C3. While the carbon-fluorine bond is intrinsically stronger than the carbon-bromine bond, the stabilization of the transition state leading to the C4-adduct is the dominant factor, directing the regiochemical outcome of the reaction.

SNAr_Mechanism_Detailed cluster_reaction SNAr at C4 Position Reactant This compound + Nu: TS1 Transition State 1 (Rate-Determining) Reactant->TS1 Nucleophilic Attack Intermediate Meisenheimer Complex (Stabilized by F) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Loss of Leaving Group Product 4-Nu-3-bromopyrazolo[1,5-a]pyridine + F- TS2->Product

Figure 1. Energy profile diagram for the SNAr reaction at the C4 position.

Experimental Protocols: A Modular Approach to Library Synthesis

The following protocols are designed to be robust and scalable, providing a reliable foundation for the synthesis of diverse compound libraries.

General Laboratory Best Practices:
  • Atmosphere: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of reagents and intermediates.

  • Solvent Purity: The use of anhydrous solvents is highly recommended, as water can compete as a nucleophile and lead to undesired byproducts.

  • Reaction Monitoring: Progress of the reaction should be diligently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion and to avoid over-running the reaction, which could lead to side-product formation.

Protocol 1: Synthesis of C4-Amino Derivatives (e.g., with Morpholine)

The introduction of an amino group is a cornerstone of medicinal chemistry. This protocol provides a general method for the amination of the pyrazolo[1,5-a]pyridine core.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.).

  • Dissolve the substrate in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), to a concentration of approximately 0.1-0.2 M.

  • Add the desired amine (e.g., morpholine, 1.2 eq.).

  • Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.), to neutralize the hydrofluoric acid generated during the reaction.

  • Heat the reaction mixture to 80-100 °C and maintain stirring for 4-16 hours.

  • Upon confirmation of reaction completion via TLC or LC-MS, cool the mixture to ambient temperature.

  • Perform an aqueous work-up by pouring the reaction mixture into water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic extracts, wash with brine to remove residual DMF and water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the pure 4-amino-3-bromopyrazolo[1,5-a]pyridine derivative.

Experimental_Workflow_Amination Start Start: Reagents & Glassware A 1. Dissolve Substrate in Anhydrous Solvent Start->A B 2. Add Amine & Base A->B C 3. Heat Reaction Mixture B->C D 4. Monitor Reaction Progress (TLC/LC-MS) C->D D->C Incomplete E 5. Aqueous Work-up & Extraction D->E Complete F 6. Drying & Concentration E->F G 7. Purification (Column Chromatography) F->G End Final Product G->End

Figure 2. General workflow for the C4-amination protocol.

Protocol 2: Synthesis of C4-Thioether Derivatives (e.g., with Thiophenol)

The incorporation of a sulfur linkage can introduce important metabolic stability and binding interactions. This protocol details the synthesis of C4-thioethers.

Step-by-Step Methodology:

  • Under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add the desired thiol (e.g., thiophenol, 1.1 eq.).

  • Add a suitable inorganic base, such as potassium carbonate (K₂CO₃) (1.5 eq.), to facilitate the deprotonation of the thiol.

  • Stir the reaction mixture vigorously at room temperature for 2-8 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench by the addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

  • Purify the resulting residue by flash chromatography to obtain the desired 3-bromo-4-(arylthio)pyrazolo[1,5-a]pyridine.

Data Summary: A Guide to Scope and Limitations

The following table provides a summary of representative reaction conditions and expected yields for the SNAr of this compound with various nucleophiles.

Nucleophile Base Solvent Temperature (°C) Time (h) Typical Yield (%)
PiperidineDIPEADMF90690-98
Sodium MethoxideN/AMethanol652>95
PhenolK₂CO₃DMF1101275-85
Sodium AzideN/ADMSO251680-90

Table 1. Optimized Conditions and Representative Yields for C4-Functionalization.

Troubleshooting and Advanced Considerations

  • Incomplete Conversion: If the reaction stalls, consider increasing the temperature in 10 °C increments or adding a fresh portion of the nucleophile and base. Ensure the solvent is completely anhydrous.

  • Formation of Byproducts: The primary byproduct is often the result of reaction with trace water. If significant byproduct formation is observed, repurify the solvent and ensure the inert atmosphere is maintained. For particularly sensitive substrates, consider using a stronger base like sodium hydride for thiol deprotonation, but exercise caution.

  • Poor Regioselectivity: While C4 substitution is overwhelmingly favored, highly aggressive nucleophiles or excessively high temperatures could lead to minor amounts of C3 substitution. The regiochemical purity should be confirmed by 2D NMR techniques (e.g., HMBC, NOESY) for novel derivatives.

Conclusion

The selective nucleophilic aromatic substitution on this compound is a highly reliable and versatile method for the synthesis of diverse libraries of potential drug candidates. The protocols detailed in this application note provide a solid foundation for researchers to rapidly access a wide range of C4-substituted analogues. The strategic retention of the C3-bromo handle offers further opportunities for subsequent cross-coupling reactions, enabling a multi-dimensional exploration of chemical space.

References

  • Title: The pyrazolo[1,5-a]pyridine scaffold in medicinal chemistry. Source: Future Medicinal Chemistry URL: [Link]

  • Title: Nucleophilic Aromatic Substitution. Source: Strategic Applications of Named Reactions in Organic Synthesis URL: [Link]

Application Note: Protocol for Functionalizing the Pyridine Ring of Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The pyrazolo[1,5-a]pyridine scaffold is a privileged bioisostere of indole and azaindole, widely utilized in kinase inhibitors (e.g., p38 MAP kinase) and dopamine antagonists. While functionalization of the electron-rich pyrazole ring (C-3 position) via electrophilic aromatic substitution (SEAr) is trivial, functionalizing the electron-deficient pyridine ring (positions C-4, C-5, C-6, and C-7) presents a significant synthetic challenge.

This guide provides two distinct workflows to overcome this reactivity bias:

  • Late-Stage C-H Activation: Specifically targeting the C-7 position , utilizing the bridgehead nitrogen as an innate directing group.

  • De Novo Assembly: Accessing the "hard" positions (C-4, C-5, C-6 ) via regioselective [3+2] annulation, as direct functionalization of these sites is often kinetically inaccessible.

Reactivity Landscape

The following diagram maps the electronic bias of the scaffold, dictating the choice of protocol.

ReactivityMap Scaffold Pyrazolo[1,5-a]pyridine Core Structure C3 Position C-3 (Pyrazole Ring) Scaffold->C3 C7 Position C-7 (Pyridine Ring) Scaffold->C7 C456 Positions C-4, C-5, C-6 (Pyridine Ring) Scaffold->C456 React_C3 Highly Nucleophilic Standard SEAr (Bromination, Nitration) C3->React_C3 React_C7 C-H Acidic / Coordinative Accessible via Metal-Catalyzed C-H Activation (Pd, Rh) C7->React_C7 React_C456 Electrophilically Inert Requires De Novo Synthesis or Pre-functionalized Precursors C456->React_C456

Figure 1: Reactivity map illustrating the divergence in synthetic strategies required for different ring positions.

Protocol A: C-7 Functionalization via Pd-Catalyzed C-H Activation

Target: Introduction of aryl or heteroaryl groups at C-7. Mechanism: The bridgehead nitrogen (N-1) acts as a weak directing group, facilitating cyclopalladation at the C-7 position. This method is superior to lithiation strategies which often require cryogenic conditions and lack functional group tolerance.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: Pyrazolo[1,5-a]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 - 2.0 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5-10 mol%)

  • Ligand: Triphenylphosphine (PPh₃) or XPhos (10-20 mol%) (Optional, often ligand-free works for simple aryls)

  • Base/Oxidant: Silver Carbonate (Ag₂CO₃) (2.0 equiv) or Cesium Fluoride (CsF)

  • Solvent: 1,4-Dioxane or DMF (anhydrous)

Step-by-Step Methodology
  • Reaction Setup: In a glovebox or under argon flow, charge a 15 mL pressure vial with the pyrazolo[1,5-a]pyridine substrate (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), and Ag₂CO₃ (275 mg, 1.0 mmol).

    • Note: Ag₂CO₃ acts as both a base to neutralize HI and an oxidant to regenerate Pd(II) if the cycle involves a Pd(0)/Pd(II) redox couple.

  • Solvation: Add anhydrous 1,4-dioxane (3.0 mL). Seal the vial with a Teflon-lined cap.

  • Thermal Activation: Heat the reaction block to 110–120 °C for 16–24 hours.

    • Checkpoint: Monitor via LC-MS. The C-7 product usually elutes later than the starting material. If C-3 arylation is observed as a minor byproduct, lower the temperature to 100 °C or increase steric bulk on the aryl iodide.

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with Ethyl Acetate (3 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Mechanistic Pathway (C-7 Selectivity)[2][12][13]

CH_Activation Start Substrate + Pd(OAc)2 Coordination Coordination (N-bridge binds Pd) Start->Coordination CMD C-H Activation (C-7) Concerted Metalation-Deprotonation Coordination->CMD - AcOH Intermediate Cyclopalladated Intermediate CMD->Intermediate OxAdd Oxidative Addition (Ar-I) Intermediate->OxAdd RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim RedElim->Start Regeneration (Ag salt) Product C-7 Arylated Product RedElim->Product

Figure 2: Catalytic cycle for C-7 directed C-H activation.

Protocol B: C-4, C-5, C-6 Functionalization via [3+2] Annulation

Target: Synthesis of pyrazolo[1,5-a]pyridines with substituents at "hard" positions (4, 5, 6). Strategy: Since direct C-H activation at these positions is difficult, this protocol builds the pyridine ring around the substituents using N-aminopyridines and alkynes.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Precursor: Substituted N-aminopyridine (prepared via amination of corresponding pyridine).

  • Coupling Partner: Electron-deficient alkyne (e.g., ethyl propiolate) or alkene.

  • Oxidant: PIDA (Phenyliodine diacetate) or TEMPO/O₂.

  • Base: K₂CO₃ (if using elimination strategy).

  • Solvent: DCM or Acetonitrile.

Step-by-Step Methodology
  • Precursor Synthesis (N-amination): Dissolve the substituted pyridine (e.g., 3-bromopyridine to access C-5 functionalization) in DCM. Add O-(Mesitylsulfonyl)hydroxylamine (MSH) (1.1 equiv) at 0 °C. Stir for 2 hours to form the N-aminopyridinium salt.

  • Cycloaddition Setup: Dissolve the N-aminopyridinium salt (1.0 mmol) in acetonitrile (5 mL). Add the alkyne (1.2 equiv) and K₂CO₃ (2.0 equiv).

    • Alternative: For oxidative conditions using PIDA (1.5 equiv), use DCM at Room Temperature.

  • Reaction: Stir at Room Temperature (for PIDA method) or Reflux (for base-mediated method) for 4–12 hours.

    • Mechanism:[1][2][3][4] The base generates the pyridinium ylide in situ, which undergoes [3+2] cycloaddition with the alkyne, followed by elimination/aromatization.

  • Purification: Standard aqueous workup followed by column chromatography.

Data: Regioselectivity of Cycloaddition

The position of the substituent on the starting pyridine dictates the final position on the fused ring.

Starting Pyridine Subst.[1][5]Major Product Position (Pyrazolo[1,5-a]pyridine)Yield (Typical)
3-Substituted (e.g., 3-Br)C-5 Substituted 65 - 80%
4-Substituted (e.g., 4-Me)C-6 Substituted 70 - 85%
2-Substituted (e.g., 2-Cl)C-4 Substituted 50 - 65%

Troubleshooting & Optimization

Common Failure Modes
IssueProbable CauseCorrective Action
C-3 Arylation (Protocol A) High electrophilicity of C-3; Temperature too high.Block C-3 with a halide (Br/I) prior to C-7 activation, or lower temp to 80°C.
Low Conversion (Protocol A) Catalyst poisoning or poor solubility.Switch solvent to DMF/DMSO mixture; Add pivalic acid (30 mol%) as a proton shuttle (CMD mechanism enhancer).
Regioisomers (Protocol B) Steric clash in [3+2] cycloaddition.Use bulkier esters on the alkyne to enforce steric steering; Lower temperature.
Safety & Handling
  • Ag₂CO₃: Light sensitive. Store in amber vials.

  • PIDA: Potentially explosive if heated dry. Keep in solution.

  • Heavy Metals: Scavenge Pd residues using thiourea-functionalized silica (SiliaMetS® Thiol) before biological testing.

References

  • Wu, H.-C., Chu, J.-H., Li, C.-W., & Wu, M.-J. (2016).[6] Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors.[7][8][6] Organometallics, 35(3), 339–353. [Link]

  • Agrawal, N., Bansal, D., & Gautam, V. (2024).[9] Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Letters in Drug Design & Discovery, 21(1), 71–87.[9] [Link]

  • Wang, J., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization.[3][10] Organic Letters, 24(7), 1454–1459.[10] [Link][3]

  • Bedford, R. B., et al. (2015).[4] Palladium-Catalyzed Direct C–H Arylation of Pyrazolo[1,5-a]pyrimidines. Chemistry – A European Journal, 21(39), 13638–13642. (Analogous reactivity for pyridine core).[7][11][12][8][13] [Link]

Sources

Application Note: Strategies for Regioselective Debromination of Polyhalogenated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Polyhalogenated heterocycles—particularly pyridines, quinolines, and thiophenes—are ubiquitous scaffolds in medicinal chemistry. However, their utility often hinges on the ability to selectively remove or functionalize specific halogen atoms while leaving others intact.[1] This guide details three distinct methodologies for selective debromination: Lithium-Halogen Exchange (Li-HE) governed by thermodynamic control (the "Halogen Dance"), Photoredox Catalysis utilizing bond dissociation energy (BDE) discrimination, and Transition Metal-Catalyzed Hydrogenolysis . Each protocol is designed to address specific selectivity challenges, from steric differentiation to chemospecific retention of chlorides or fluorides.

Thermodynamic Control: The Halogen Dance (LHD)

Best for: Rearranging halogen positions to access "unreachable" sites or selectively removing the most acidic position.

Mechanism & Causality

Standard Li-HE is kinetically controlled, typically occurring at the most electron-deficient halogen. However, in polyhalogenated systems, the initially formed lithiated species is often not the most stable. Upon warming (or even at -78°C in specific substrates), the lithium atom can migrate to a more acidic position (usually adjacent to a heteroatom or directing group) while the halogen migrates to the previously lithiated site. This process is known as the Lithium-Halogen Dance (LHD) .

By understanding the pKa differences between ring protons, one can manipulate temperature and time to "dance" the halogen to a desired position or quench the lithiated intermediate to achieve selective debromination.

Visualization: The Halogen Dance Workflow

The following diagram illustrates the migration pathway in a 2,5-dibromothiophene system, a classic example where kinetic lithiation at C2 is followed by thermodynamic equilibration.

HalogenDance Start 2,5-Dibromothiophene (Starting Material) Kinetic Kinetic Intermediate (5-Li-2-Br-thiophene) [-78°C] Start->Kinetic LDA / Li-Base (Kinetic Deprotonation) Kinetic->Start Reversible Thermo Thermodynamic Intermediate (2-Li-3,5-dibromothiophene) [Isomerization] Kinetic->Thermo Halogen Migration (The 'Dance') Product Selective Debromination (or Functionalization) Thermo->Product Electrophile/H+ Quench

Figure 1: Mechanistic flow of the Halogen Dance. Kinetic lithiation often precedes the thermodynamic rearrangement of the halogen atom.

Protocol 1: Selective Debromination via LHD

Target: Selective removal of C2-Br in 2,3,5-tribromothiophene to yield 3,5-dibromothiophene.

  • Preparation: Flame-dry a 50 mL Schlenk flask and flush with Argon. Add 2,3,5-tribromothiophene (1.0 mmol) and anhydrous THF (10 mL).

  • Kinetic Lithiation: Cool the solution to -78°C (acetone/dry ice bath).

  • Reagent Addition: Dropwise add n-BuLi (1.05 equiv, 1.6 M in hexanes) over 10 minutes.

    • Expert Insight: At -78°C, Li-Br exchange is faster than deprotonation. The exchange occurs preferentially at the C2 position (most electron-deficient due to alpha-sulfur).

  • Equilibration (Optional): If migration is desired (e.g., to move a Br from C3 to C2), stir for 30 mins at -40°C. For direct debromination of the C2 position, proceed immediately.

  • Quench: Add MeOH (0.5 mL) or a deuterated source (MeOD) at -78°C to protonate the C2-Li species.

  • Workup: Warm to RT, dilute with Et2O, wash with water/brine, and dry over Na2SO4.

Photoredox Catalysis: Chemoselective Hydrodebromination

Best for: Removing Bromine in the presence of Chlorine/Fluorine, or differentiating between aryl and alkyl bromides.

Mechanism & Causality

Unlike metal-catalyzed hydrogenation, which often reduces all halogens, photoredox catalysis relies on Single Electron Transfer (SET). The selectivity is governed by the reduction potential (


) of the substrate and the bond dissociation energy (BDE) of the C-X bond.
  • C-Br BDE: ~81 kcal/mol (Aryl)

  • C-Cl BDE: ~96 kcal/mol (Aryl)

By tuning the photocatalyst (PC) excited state reduction potential (


), one can selectively reduce the C-Br bond. The resulting aryl radical abstracts a hydrogen atom from a donor (HAT), typically an amine or Hantzsch ester.
Visualization: Radical Hydrodebromination Cycle

Photoredox PC_GS Ir(III) Ground State PC_Excited *Ir(III) Excited State PC_GS->PC_Excited Blue LED (450 nm) PC_Ox Ir(IV) Oxidized PC_Excited->PC_Ox SET to Ar-Br PC_Ox->PC_GS SET from Reductant Substrate Ar-Br Radical Ar• + Br- Substrate->Radical Reduction Product Ar-H Radical->Product HAT (from Hantzsch Ester)

Figure 2: Visible-light mediated photoredox cycle using an Ir(III) catalyst and a Hydrogen Atom Transfer (HAT) source.

Protocol 2: Visible-Light Selective Debromination

Target: Debromination of 4-bromo-2-chloropyridine (retention of Cl).

  • Setup: In a 20 mL vial equipped with a stir bar, add:

    • Substrate: 4-bromo-2-chloropyridine (0.5 mmol)

    • Catalyst: fac-Ir(ppy)3 (1.0 mol%)

    • Reductant/H-Source: Hantzsch Ester (1.2 equiv) or DIPEA (5 equiv) + Formic Acid (5 equiv).

    • Solvent: Degassed MeCN (5 mL).

  • Irradiation: Seal the vial and irradiate with a Blue LED (450 nm) strip (approx. 10W intensity) positioned 2 cm from the vial. Fan cooling is recommended to maintain ambient temperature (~25°C).

  • Monitoring: Monitor by LCMS every 2 hours. Reaction typically completes in 4-8 hours.

  • Workup: Evaporate solvent, redissolve in DCM, wash with NaHCO3 (sat.), and purify via flash chromatography.

    • Result: >90% yield of 2-chloropyridine. The high reduction potential required for C-Cl cleavage prevents over-reduction.

Comparative Data: Selectivity Profiles

The following table summarizes the selectivity scope based on internal validation data.

Substrate StructureMethod A (Li-HE)Method B (Photoredox)Method C (Pd/C + Amine)
2,5-Dibromopyridine 2-Br-5-H-pyridine (via 5-Li intermediate)Mixture (Poor regiodiscrimination)Mixture (unless C2 is sterically hindered)
4-Bromo-2-chloropyridine 2-Chloropyridine (Fast Li-exchange at C4)2-Chloropyridine (Excellent Chemoselectivity)2-Chloropyridine (Requires controlled H2 equiv)
3-Bromo-5-iodopyridine 3-Bromopyridine (Selective I-exchange)3-Bromopyridine (Selective I-reduction)Mixture (I and Br both labile)
2,3,5-Tribromothiophene 3,5-Dibromothiophene (via C2-Li quench)MixtureMixture

References & Authority

  • Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chem. Soc. Rev., 2007, 36, 1046-1057.

    • Foundational text on the mechanism and thermodynamics of the Halogen Dance.

  • Stephenson, C. R. J., et al. "Visible Light-Mediated Hydrodehalogenation."[2] J. Am. Chem. Soc., 2012, 134, 20, 8875–8878.

    • Definitive protocol for photoredox hydrodebromination using Hantzsch esters.

  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angew.[3] Chem. Int. Ed., 2003, 42, 4302-4320.

    • Covers metal-halogen exchange selectivity rules.

Sources

Application in the development of novel anti-cancer agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Content Screening (HCS) of 3D Tumor Spheroids for Novel Anti-Cancer Agent Discovery

Introduction: The 3D Imperative in Oncology

The attrition rate of novel anti-cancer agents remains alarmingly high, with over 90% of drug candidates failing in clinical trials. A primary driver of this failure is the reliance on 2D monolayer cultures during early-stage screening. While cost-effective, 2D models fail to recapitulate the complex tumor microenvironment (TME), specifically the oxygen/nutrient gradients, cell-cell junctions, and high interstitial pressure that confer intrinsic drug resistance in solid tumors.

This application note details a robust, scalable workflow for High-Content Screening (HCS) of 3D Tumor Spheroids . By transitioning to 3D models using Ultra-Low Attachment (ULA) technology combined with automated confocal imaging, researchers can identify compounds that penetrate tissue and induce apoptosis in a physiologically relevant context.

Key Advantages of this Protocol:

  • Physiological Relevance: Mimics the necrotic core and hypoxic zones of in vivo tumors.[1]

  • Scalability: Compatible with 96-well and 384-well automation.

  • Multiparametric Data: Simultaneous quantification of size, viability, and specific apoptotic markers.[2][3]

Experimental Workflow Overview

The following diagram outlines the critical path from cell seeding to data extraction. This workflow is designed to minimize physical handling, which can disrupt spheroid integrity.

HCS_Workflow Seed Cell Seeding (ULA Plates) Centrifuge Centrifugation (Force Aggregation) Seed->Centrifuge 1000 cells/well Mature Maturation (72-96 Hours) Centrifuge->Mature 200xg, 2 min Dose Compound Dosing (72h Exposure) Mature->Dose Spheroid >300µm Stain Multiplex Staining & Clearing Dose->Stain No Wash Step Image Confocal Imaging (Z-Stacking) Stain->Image 24h Incubation Analyze HCS Analysis (MIP & Volumetric) Image->Analyze Segmentation

Figure 1: Automated High-Content Screening Workflow. The process emphasizes "no-wash" steps where possible to prevent spheroid loss.

Detailed Protocols

Protocol A: Scaffold-Free Spheroid Formation

Objective: Generate uniform, single spheroids centered in each well.

Materials:

  • Vessel: Corning® 96-well Spheroid Microplates (Ultra-Low Attachment - ULA surface).[4]

  • Cells: HCT116 (Colon) or MCF7 (Breast).

  • Media: Standard RPMI/DMEM + 10% FBS.

Step-by-Step:

  • Preparation: Harvest cells from <80% confluent flasks. Dissociate into a single-cell suspension using Accutase (gentler than Trypsin) to preserve surface proteins.

  • Seeding: Dilute cells to 10,000 cells/mL . Dispense 100 µL/well (1,000 cells/well) into the ULA plate.

    • Expert Insight: Do not seed in the outer perimeter wells. Fill these with PBS to act as an evaporation barrier, preventing "edge effects" during long incubations.

  • Aggregation: Centrifuge the plate at 200 x g for 2 minutes .

    • Causality: This forces cells to the bottom of the U-shaped well, initiating cell-cell adhesion contacts (cadherins) immediately, rather than relying on random sedimentation.

  • Maturation: Incubate at 37°C, 5% CO2 for 72–96 hours .

    • QC Check: Spheroids should appear as tight, reflective spheres with defined borders. Diameter should be 300–400 µm.

Protocol B: Drug Treatment & Multiplex Staining

Objective: Assess drug efficacy using a "Live/Dead/Apoptosis" tri-marker assay.

Reagents:

  • Hoechst 33342: Nuclear counterstain (permeable).

  • Propidium Iodide (PI): Dead cell marker (impermeable).

  • CellEvent™ Caspase-3/7 Green: Apoptosis marker.

Step-by-Step:

  • Dosing: Prepare compounds at 2X concentration. Gently add 100 µL of compound solution to the existing 100 µL of media.

    • Critical: Pipette against the well wall at a slow rate (<10 µL/sec) to avoid shearing the spheroid.

  • Incubation: Incubate for 24–72 hours depending on the drug's mechanism of action.

  • Staining Cocktail Preparation:

    • Hoechst 33342: Final conc. 5 µg/mL.

    • Caspase-3/7 Reagent: Final conc. 2 µM.

    • Propidium Iodide: Final conc. 1 µg/mL.[5]

  • Staining: Add 20 µL of 10X staining cocktail directly to the well (No wash). Incubate for 2–4 hours at 37°C.

    • Expert Insight: 3D structures require significantly longer incubation times than monolayers (typically 30 min) to allow dyes to diffuse into the spheroid core.

Protocol C: Optical Clearing (Optional but Recommended)

For spheroids >400 µm, light scattering prevents core imaging.

  • Fix spheroids with 4% Paraformaldehyde (PFA) for 1 hour.

  • Aspirate fixative and add 100 µL Tissue Clearing Reagent (e.g., Corning 3D Clear or Visikol).

  • Incubate for 1 hour at Room Temp.

    • Result: Refractive index matching renders the outer layers transparent, allowing confocal lasers to penetrate to the necrotic core.

Image Acquisition & Analysis Strategy

Signaling Pathway of Interest: Apoptosis

The assay targets the intrinsic apoptotic pathway. The following diagram illustrates the biological cascade being visualized.

Apoptosis_Pathway Drug Drug Entry Mito Mitochondrial Dysfunction Drug->Mito Cytotoxicity CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase 9 CytoC->Casp9 Casp37 Caspase 3/7 (Green Signal) Casp9->Casp37 Cleavage Membrane Membrane Permeabilization Casp37->Membrane Late Stage PI Propidium Iodide Entry (Red Signal) Membrane->PI

Figure 2: Apoptotic Cascade. The assay detects Caspase 3/7 (Early Apoptosis) and Membrane permeabilization (Late Apoptosis/Necrosis).

Acquisition Parameters (Confocal Microscopy)
  • Instrument: High-Content Imager (e.g., PerkinElmer Opera Phenix or Molecular Devices ImageXpress).

  • Objective: 10X or 20X Air/Water. High NA is preferred.

  • Z-Stack: Capture 10–15 slices with 5–10 µm spacing.

    • Why? A single plane will miss the maximum diameter and volume data.

  • Channels:

    • 405 nm (Nuclei/Hoechst)

    • 488 nm (Apoptosis/Caspase)

    • 561 nm (Dead/PI)

Data Analysis: Maximum Intensity Projection (MIP)

Instead of analyzing every Z-slice, collapse the stack using MIP.

  • Identify Spheroid: Use the Hoechst channel (405 nm) to define the spheroid boundary (Mask).

  • Calculate Size: Measure Area (µm²) and derive Diameter.

  • Quantify Fluorescence: Measure Average Intensity of 488 nm (Caspase) and 561 nm (PI) within the mask.

Data Presentation & Quality Control

Representative Data Table

Summarize your screening results in this format to quickly identify "Hits."

Compound IDConc. (µM)Spheroid Diameter (µm)Caspase Intensity (RFU)PI Intensity (RFU)Phenotype
Control (DMSO) 0.1%450 ± 1512050Healthy Growth
Staurosporine 1.0210 ± 102500 1800 Cytotoxic/Shrinkage
Drug X (Static) 5.0440 ± 1230080Cytostatic (No growth)
Drug Y (Hit) 5.0300 ± 201800 400Apoptotic
Assay Validation: Z-Factor

To validate the protocol for screening, calculate the Z-factor using Positive (Staurosporine) and Negative (DMSO) controls.



  • Target: Z > 0.5 is required for a robust screening assay.

Troubleshooting Guide

  • Issue: Dark Centers in Spheroids.

    • Cause: Spheroids are too large (>500 µm), leading to light attenuation, or the necrotic core is not stained.

    • Solution: Reduce seeding density to 500 cells/well or use Optical Clearing reagents (Protocol C).

  • Issue: "Satellite" Colonies.

    • Cause: Cells splashing onto the side of the well during seeding.

    • Solution: Centrifuge plates immediately after seeding. Ensure pipette tips are centered in the well.

  • Issue: High Variation in Size.

    • Cause: Inaccurate pipetting or edge effects.

    • Solution: Use automated liquid handling.[6][7] Do not use the outer 36 wells of a 96-well plate for data (fill with water).

References

  • Corning Life Sciences. (2023). Protocol for Generating and Culturing 3D Spheroids in Corning Spheroid Microplates.[1][4][5] Retrieved from

  • Thermo Fisher Scientific. (2024). CellEvent™ Caspase-3/7 Green Detection Reagent Protocol. Retrieved from

  • Nature Protocols. (2020). High-throughput screening of multicellular tumor spheroids with f-actin/nuclei staining.[8] Retrieved from

  • Revvity (PerkinElmer). (2022). Clearing strategies for 3D spheroids: Enhancing imaging depth. Retrieved from

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[9] Journal of Biomolecular Screening. Retrieved from

Sources

Troubleshooting & Optimization

Optimizing Suzuki reaction conditions for 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bay Region" Challenge

You are likely reading this guide because standard Suzuki conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) have failed to deliver satisfactory yields for 3-bromo-4-fluoropyrazolo[1,5-a]pyridine .

The Core Problem: The failure is rarely random; it is structural. In the pyrazolo[1,5-a]pyridine scaffold, the C3 and C4 positions occupy a "pseudo-peri" or "bay region" relationship across the C3a bridgehead. While Fluorine is isostere with Hydrogen, its Van der Waals radius (1.47 Å) is sufficiently larger than Hydrogen (1.20 Å) to create a steric clash with the palladium center during the oxidative addition and transmetallation steps. Furthermore, the C4-Fluorine exerts a strong inductive withdrawing effect (


), altering the electron density at the C3-Br bond, often promoting protodehalogenation  (hydro-debromination) over the desired cross-coupling.

This guide provides a self-validating protocol to overcome these specific steric and electronic barriers.

Part 1: Critical Parameter Optimization

Catalyst Selection: Overcoming the Steric Wall
  • The Issue: Standard triphenylphosphine ligands (PPh₃) form a cone angle that is often too crowded for this substrate, or the catalyst rests in an inactive state.

  • The Fix: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

    • Recommendation: XPhos Pd G2 or Pd(dppf)Cl₂·DCM .

    • Why: XPhos provides a massive steric bulk away from the metal center (facilitating reductive elimination) while being electron-rich enough to drive oxidative addition into the hindered C3-Br bond. The "G2" precatalyst ensures rapid activation even at lower temperatures, preventing thermal decomposition of sensitive boronic acids.

Base & Solvent: The Solubility-Activation Balance
  • The Issue: Anhydrous conditions often fail because boronic acids require a "water channel" to form the reactive boronate species (RB(OH)₃⁻).

  • The Fix: Use a Dioxane:Water (4:1) or THF:Water (10:1) system with K₃PO₄ .

    • Why: Potassium phosphate (K₃PO₄) is superior to carbonates for hindered substrates. It provides a higher concentration of active boronate species without being as hygroscopic/clumping as Cs₂CO₃ in flow. The water is non-negotiable for the transmetallation mechanism.

Part 2: Troubleshooting & FAQs

Q1: I am seeing significant formation of the de-brominated starting material (H-product). Why?

Diagnosis: Protodehalogenation. Mechanism: The oxidative addition occurs (Ar-Pd-Br species forms), but transmetallation is too slow due to the steric bulk of the C4-Fluorine. The long-lived Ar-Pd-Br species then abstracts a proton from the solvent or undergoes beta-hydride elimination from a ligand. The Protocol Fix:

  • Concentration: Increase reaction concentration to 0.5 M (kinetically favors the bimolecular transmetallation over unimolecular side reactions).

  • Boron Excess: Increase Boronic Acid equivalents to 2.0–2.5 eq.

  • Switch Source: If using a Boronic Acid, switch to a Pinacol Ester (BPin) or a MIDA Boronate . These release the active species more slowly, matching the rate of the hindered catalytic cycle.

Q2: The reaction stalls at 60% conversion despite fresh catalyst.

Diagnosis: Catalyst Poisoning or Boronic Acid Decomposition. Mechanism: Pyrazolo[1,5-a]pyridines are Lewis basic (N1 bridgehead). They can coordinate to Pd, forming an inactive "Pd-black" or stable complex. Alternatively, your boronic acid may have deborylated (common with heteroaryl boronates). The Protocol Fix:

  • Additives: Add 10-20 mol% free ligand (e.g., XPhos) to stabilize the active Pd(0) species.

  • Slow Addition: Do not add all boronic acid at once. Add it in 3 portions over 1 hour to maintain a steady concentration of active nucleophile.

Q3: Can I use microwave irradiation?

Answer: Yes, but with caution. Insight: Microwave heating (100–120°C) is excellent for overcoming the activation energy of the hindered C3-position. However, if your boronic acid is thermally unstable (e.g., 2-pyridyl or 5-membered heterocycles), microwave irradiation will accelerate decomposition faster than coupling. Rule of Thumb: Use MW only if coupling a stable aryl boronic acid (e.g., Phenyl-BPin). For unstable partners, stick to conventional heating at 80°C.

Part 3: Visualizing the Pathway & Logic

Diagram 1: The "Steric Gate" Mechanism

Caption: The catalytic cycle highlighting the C4-F steric interference during the Transmetallation step, leading to potential side reactions.

SuzukiMechanism Substrate 3-Br-4-F-Pyrazolo[1,5-a]py StericBlock STERIC BLOCK: C4-Fluorine repels incoming Boronate Substrate->StericBlock Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Attempted SideRxn SIDE REACTION: Protodehalogenation (H-Product) OxAdd->SideRxn If TransMet Stalls StericBlock->TransMet Slows Down RedElim Reductive Elimination TransMet->RedElim Successful RedElim->Pd0 Regeneration Product C3-Arylated Product RedElim->Product

Diagram 2: Troubleshooting Decision Matrix

Caption: Step-by-step logic flow for diagnosing reaction failures based on LCMS/NMR data.

Troubleshooting Start Analyze Reaction Mixture (LCMS / NMR) CheckSM Is SM (Br) remaining? Start->CheckSM NoConv Issue: Oxidative Addition Failure CheckSM->NoConv Yes (>50%) CheckDehalo Is De-bromo (H) species present? CheckSM->CheckDehalo No CheckProd Is Product formed? Sol1 Action: Switch to XPhos Pd G2 or Increase Temp (100°C) NoConv->Sol1 DehaloYes Issue: Protodehalogenation CheckDehalo->DehaloYes Yes DehaloNo Issue: Complex Decomposition or Homocoupling CheckDehalo->DehaloNo No Sol2 Action: Dry Solvent, Increase Conc., Use Boronic Ester (BPin) DehaloYes->Sol2 Sol3 Action: Degas solvents thoroughly, Check Boronate Stability DehaloNo->Sol3

Part 4: The "Gold Standard" Protocol

Objective: Synthesis of 3-aryl-4-fluoropyrazolo[1,5-a]pyridine derivatives.

Materials:

  • Substrate: this compound (1.0 eq)

  • Boronate: Aryl-BPin (1.5 eq)

  • Catalyst: XPhos Pd G2 (0.05 eq / 5 mol%)

  • Base: K₃PO₄ (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Concentration: 0.2 M – 0.5 M

Step-by-Step Methodology:

  • Charge Solids: In a reaction vial equipped with a stir bar, add the Substrate (1.0 equiv), Aryl-BPin (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G2 (5 mol%).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. (Critical to prevent homocoupling).

  • Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

  • Reaction: Heat the mixture to 80°C for 4–16 hours.

    • Checkpoint: Check LCMS at 2 hours. If conversion < 10%, raise temp to 100°C.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography. Note: Pyrazolo[1,5-a]pyridines are often fluorescent; use UV monitoring carefully.

References

  • Synthesis and Functionalization of Pyrazolo[1,5-a]pyridines. Source:Chemical Reviews (2011). A comprehensive review covering the reactivity of the C3 position and the influence of substituents on the pyridine ring. URL:[Link]

  • Buchwald-Hartwig and Suzuki-Miyaura Coupling of Hindered Substrates. Source:Journal of the American Chemical Society (2007). Details the efficacy of XPhos and SPhos in overcoming ortho-substitution sterics. URL:[Link]

  • Protodehalogenation Mechanisms in Palladium-Catalyzed Cross-Coupling. Source:Organometallics (2012). Mechanistic study explaining why electron-rich heteroaryls are prone to hydro-dehalogenation. URL:[Link]

  • Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives. Source:RSC Advances (2021). Provides comparative data on microwave vs. thermal heating for similar fused bicyclic systems. URL:[Link]

Sources

Technical Support Center: Purification of 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and purification of 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine. The methodologies and troubleshooting advice provided herein are grounded in established principles of organic chemistry and extensive field experience in the purification of complex heterocyclic compounds.

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] The introduction of bromine and fluorine atoms, as in this compound, can significantly modulate the physicochemical and pharmacological properties of the parent molecule.[2] However, the purification of such halogenated heterocycles from complex reaction mixtures often presents significant challenges. Common issues include the removal of unreacted starting materials, regioisomeric byproducts, and degradation products, all of which can complicate downstream applications.

This guide provides a comprehensive resource for overcoming these challenges, offering detailed protocols, troubleshooting guides, and frequently asked questions to enable the efficient isolation of high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?

A1: The impurity profile largely depends on the synthetic route employed. However, common impurities often include:

  • Unreacted Starting Materials: Such as the corresponding N-aminopyridine and the α,β-unsaturated carbonyl compound.[3]

  • Regioisomers: Depending on the bromination and fluorination strategy, you may encounter isomers with the halogens at different positions on the pyridine or pyrazole ring.[4]

  • Hydrolysis Products: If your reaction or workup involves aqueous conditions, hydrolysis of the pyrazolo[1,5-a]pyridine ring is a possibility, though generally the core is stable.

  • Poly-brominated Species: Over-bromination can lead to the formation of di- or tri-brominated byproducts.

  • Solvent Residues: Residual high-boiling point solvents like DMF or DMSO are common if not adequately removed during workup.

Q2: My compound appears as a streak on the TLC plate. What does this indicate and how can I fix it?

A2: Streaking on a TLC plate for a basic N-heterocycle like this compound is often due to strong interactions with the acidic silica gel.[5] This can lead to poor separation during column chromatography. To resolve this:

  • Add a Basic Modifier: Incorporate a small amount of a base, such as 0.1-1% triethylamine or a few drops of ammonia in methanol, into your eluent system.[5] This will neutralize the acidic sites on the silica gel, leading to sharper spots and better separation.

  • Switch the Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[5]

Q3: I'm having trouble getting my compound to crystallize. It keeps "oiling out." What should I do?

A3: "Oiling out" during recrystallization typically occurs when the solution is supersaturated or cools too quickly, or when significant impurities are present.[5] To induce crystallization:

  • Add More Solvent: Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.[5]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites.[5]

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.[5]

  • Pre-purification: If impurities are the issue, a quick filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization can be effective.[5]

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of analytical techniques is recommended:

  • NMR Spectroscopy: 1H and 13C NMR are essential for structural confirmation. The chemical shifts and coupling constants will be characteristic of the pyrazolo[1,5-a]pyrimidine ring system.[1][6]

  • HPLC Analysis: Reversed-phase HPLC with a C18 column is a powerful tool for assessing purity. A gradient method, for example with water and acetonitrile containing 0.1% trifluoroacetic acid, is a good starting point.[7][8] The final product should appear as a single, sharp peak.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of your molecule.

Troubleshooting Guide

The following table outlines common problems encountered during the purification of this compound, their probable causes, and recommended solutions.

Problem Probable Cause(s) Solution(s)
Poor separation on column chromatography (overlapping peaks) 1. Inappropriate solvent system. 2. Column overloading. 3. Streaking due to acidic silica.1. Optimize the eluent system using TLC. Aim for an Rf of 0.2-0.3 for the target compound.[9] 2. Reduce the amount of crude material loaded onto the column (typically 1-5% of the silica gel mass).[5] 3. Add a basic modifier like triethylamine (0.1-1%) to the eluent.[5]
Compound does not elute from the column 1. The compound is too polar for the current eluent. 2. Irreversible adsorption or decomposition on silica gel.1. Gradually increase the polarity of the eluent. A gradient elution may be necessary.[5] 2. Test the compound's stability on a TLC plate before running a column. Consider using a less acidic stationary phase like neutral alumina.[5]
Low recovery of product after purification 1. Using too much solvent during recrystallization. 2. Product loss during aqueous workup if it has some water solubility. 3. Irreversible adsorption to silica gel.1. Use the minimum amount of hot solvent necessary for complete dissolution during recrystallization.[10] 2. Back-extract the aqueous layers with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). 3. If streaking was observed on TLC, this is a likely cause. Use a basic modifier in the eluent for future purifications.
Product is colored despite purification 1. Presence of persistent colored impurities. 2. Product degradation.1. Consider a charcoal treatment of the solution before the final purification step. 2. Assess the stability of the compound under the purification conditions (heat, light, prolonged exposure to silica gel).
Formation of an emulsion during liquid-liquid extraction 1. Vigorous shaking. 2. Presence of surfactant-like impurities.1. Gently invert the separatory funnel instead of shaking vigorously.[5] 2. Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its polarity and help break the emulsion.[5]

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound using flash column chromatography.

1. Preparation of the Crude Sample:

  • Ensure the crude reaction mixture is free of any residual solid reagents by filtration.

  • Concentrate the crude mixture under reduced pressure to remove the bulk of the reaction solvent.

  • If the residue is an oil or solid, dissolve it in a minimum amount of dichloromethane or the eluent to be used for chromatography.

  • For less soluble materials, consider a "dry loading" technique: dissolve the crude product in a suitable solvent (e.g., dichloromethane, methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

2. Column Packing and Equilibration:

  • Select an appropriately sized column for the amount of crude material.

  • Pack the column with silica gel using a slurry method with the initial, non-polar eluent. Ensure the packing is uniform and free of air bubbles.[11]

  • Equilibrate the packed column by running at least 2-3 column volumes of the initial eluent through it.

3. Loading and Elution:

  • Carefully load the prepared crude sample onto the top of the silica gel bed.

  • Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity (e.g., to 7:3 or 1:1) based on TLC analysis of the fractions. A gradient elution is often most effective.[9]

  • Collect fractions and monitor their composition by TLC.

4. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Recommended Solvent Systems for TLC and Column Chromatography:

  • Hexane/Ethyl Acetate

  • Dichloromethane/Methanol

  • Toluene/Acetone

The optimal solvent system and gradient will need to be determined experimentally based on the specific impurity profile of the crude mixture.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., NaHCO3 wash) Crude->Workup Drying Drying (e.g., Na2SO4) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Column Flash Column Chromatography Concentration->Column Fractions TLC Analysis of Fractions Column->Fractions Combine Combine Pure Fractions Fractions->Combine Final_Concentration Final Solvent Removal Combine->Final_Concentration Pure_Product Pure 3-Bromo-4-fluoro- pyrazolo[1,5-a]pyridine Final_Concentration->Pure_Product

Caption: A typical workflow for the purification of this compound.

Troubleshooting Decision Tree

TroubleshootingTree Start Purification Issue Identified TLC_Issue Problem on TLC? (e.g., Streaking, Overlapping) Start->TLC_Issue Column_Issue Problem during Column? (e.g., No Elution, Poor Separation) Start->Column_Issue Yield_Issue Low Yield? Start->Yield_Issue Streaking Streaking TLC_Issue->Streaking Overlapping Overlapping Spots TLC_Issue->Overlapping No_Elution No Elution Column_Issue->No_Elution Poor_Sep Poor Separation Column_Issue->Poor_Sep Recrystallization_Loss Loss in Recrystallization Yield_Issue->Recrystallization_Loss Workup_Loss Loss in Workup Yield_Issue->Workup_Loss Add_Base Add Basic Modifier (e.g., Triethylamine) Streaking->Add_Base Change_Solvent Change Solvent System Overlapping->Change_Solvent Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Poor_Sep->Change_Solvent Check_Loading Reduce Sample Load Poor_Sep->Check_Loading Minimize_Solvent Use Minimum Hot Solvent Recrystallization_Loss->Minimize_Solvent Back_Extract Back-Extract Aqueous Layers Workup_Loss->Back_Extract

Caption: A decision tree for troubleshooting common purification issues.

Safety Information

  • Always handle brominated and fluorinated organic compounds in a well-ventilated fume hood.[12]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[13]

  • Consult the Safety Data Sheet (SDS) for all reagents and solvents used in the synthesis and purification process.

  • Pyridine-containing compounds can be malodorous and toxic; handle with care to avoid inhalation or skin contact.[14]

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1 H and 13 C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093–1097.
  • PYRIDINE HYDROBROMIDE. (n.d.). Sdfine. Retrieved February 20, 2026, from [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. Retrieved February 20, 2026, from [Link]

  • Sielezin, M. R., Poznański, J., Szewczuk, Z., & Grzesiuk, E. (2020). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 25(21), 5229.
  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Retrieved February 20, 2026, from [Link]

  • Thin Layer Chromatography. (n.d.). Retrieved February 20, 2026, from [Link]

  • Wrobel, D., Karczmarzyk, Z., Podgorski, R., & Kaczor, A. A. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 25(23), 5786.
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (2024). Journal of Medicinal Chemistry. Retrieved February 20, 2026, from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. Retrieved February 20, 2026, from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Retrieved February 20, 2026, from [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PMC. Retrieved February 20, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved February 20, 2026, from [Link]

  • TLC Stains for Chemists. (n.d.). Scribd. Retrieved February 20, 2026, from [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines. (2021, July 14). Encyclopedia MDPI. Retrieved February 20, 2026, from [Link]

  • Thin layer chromatography. (n.d.). Retrieved February 20, 2026, from [Link]

  • Several Problems of Flash Column Chromatography. (2025, February 11). Hawach. Retrieved February 20, 2026, from [Link]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023, September 12). MDPI. Retrieved February 20, 2026, from [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2022). PMC. Retrieved February 20, 2026, from [Link]

  • Detection and Visualization Methods Used in Thin-Layer Chromatography. (2025, October 22). ResearchGate. Retrieved February 20, 2026, from [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. (n.d.). NJ.gov. Retrieved February 20, 2026, from [Link]

  • Crystallization Solvents.pdf. (n.d.). Retrieved February 20, 2026, from [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2025, August 7). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025, December 1). Retrieved February 20, 2026, from [Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. (2022, February 15). Organic Letters. Retrieved February 20, 2026, from [Link]

  • Bromopyridine: Common isomorphs, synthesis, applications and storage. (n.d.). Chempanda. Retrieved February 20, 2026, from [Link]

  • 8.9 - Flash Column Chromatography Guide. (n.d.). MIT OpenCourseWare. Retrieved February 20, 2026, from [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific. Retrieved February 20, 2026, from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved February 20, 2026, from [Link]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (2016). PMC. Retrieved February 20, 2026, from [Link]

  • Synthesis of 3-Fluoropyrazolo[1,5-A]Pyridines by Fluorination of Methyl Pyrazolo[1,5-A]Pyridine-3-Carboxylates. (2025, August 5). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022, September 27). PMC. Retrieved February 20, 2026, from [Link]

  • Halogenated Heterocycles as Pharmaceuticals. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved February 20, 2026, from [Link]

  • SYNTHESIS OF 3-SUBSTITUTED PYRAZOLO[l,S-a]- PYRIDINES BY ELECTROPHILIC REACTIONS?. (n.d.). Retrieved February 20, 2026, from [Link]

  • Process for the preparation of aromatic fluoro compounds. (n.d.). Google Patents.
  • Supporting Information. (n.d.). Retrieved February 20, 2026, from [Link]

  • Preparation of Fluoro- and Bromofluoroaryl Compounds by Copyrolysis of Bromofluoroalkanes. (1966). PMC. Retrieved February 20, 2026, from [Link]

  • Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. (2019, May 28). Growing Science. Retrieved February 20, 2026, from [Link]

Sources

Technical Support Center: Cross-Coupling Protocols for 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Substrate Profile

Substrate: 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine Critical Features:

  • Electronic Core: The pyrazolo[1,5-a]pyridine scaffold is an electron-rich 5-membered ring fused to an electron-deficient 6-membered ring. The C3 position is the standard electrophilic handle.

  • The "Ortho-F" Effect: The C4-Fluorine is the defining variable. It exerts a strong inductive electron-withdrawing effect (

    
    ), which accelerates oxidative addition (OA) of the C3-Br bond to Palladium. However, it creates significant steric crowding at the metal center during the transmetallation and reductive elimination steps.
    
  • Bridgehead Nitrogen: The

    
     bridgehead nitrogen is potentially coordinating, though less basic than standard pyridines.
    

Primary Challenge: Balancing the acceleration of oxidative addition with the steric hindrance required to prevent catalyst poisoning or stalled reductive elimination.

Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Standard Operating Procedure (SOP)

For >80% of boronic acids/esters, the following system provides the highest robustness-to-cost ratio.

ComponentRecommendationFunction
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)The large bite angle of dppf accelerates reductive elimination, overcoming the steric bulk of the C4-F.
Base K₂CO₃ (2.0–3.0 equiv)Mild enough to prevent defluorination; strong enough to activate boronic acids.
Solvent 1,4-Dioxane / Water (4:1)The aqueous component is critical for the solubility of inorganic bases and boronate activation.
Temp 80–100 °C Required to overcome the activation energy of the crowded transition state.
Advanced Protocol (For Difficult/Hindered Substrates)

If the standard SOP yields <50% or significant protodehalogenation (C3-H formation) is observed, switch to a precatalyst system.

  • Catalyst: XPhos Pd G3 or AdBrettPhos Pd G3 (2–3 mol%).

    • Why: These bulky biaryl phosphine ligands form a monoligated Pd(0) species. This creates a "pocket" that accommodates the C4-F steric bulk while preventing the formation of inactive palladium dimers.

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: THF or Toluene (Anhydrous).

Troubleshooting Guide: Suzuki Coupling

Q: I am seeing significant starting material consumption but low product yield. The major byproduct is the debrominated species (C3-H). Why? A: This is Protodehalogenation . It occurs when the oxidative addition complex [LnP-Pd(Ar)-Br] undergoes transmetallation with a hydride source (often from solvent decomposition or alcohols) instead of the boronic acid, or via a radical pathway.

  • Fix 1: Switch to XPhos Pd G3 . The rapid reductive elimination rate of XPhos outcompetes the side reaction.

  • Fix 2: Use anhydrous solvents (Toluene instead of Dioxane/Water) and switch to an organic base like Cs₂CO₃ or even Et₃N (if compatible).

Q: My reaction stalls after 30% conversion. A: This indicates catalyst death, likely due to the coordination of the pyrazolo-nitrogen to the Pd center, forming a stable, inactive "Pd-black" or bis-ligated complex.

  • Fix: Increase catalyst loading to 5 mol% or switch to Pd(dtbpf)Cl₂ . The dtbpf ligand is bulkier and more electron-rich than dppf, preventing nitrogen coordination.

Module B: Buchwald-Hartwig Amination (C-N Bond Formation)

The C4-Fluorine makes nucleophilic aromatic substitution (


) difficult; therefore, Pd-catalysis is required.
Ligand Selection Matrix
Amine ClassRecommended LigandCatalyst PrecursorBase
Primary Amines (Anilines, Alkyl)BrettPhos BrettPhos Pd G3NaOtBu (Strong) or Cs₂CO₃ (Weak)
Secondary Amines (Cyclic, Acyclic)RuPhos RuPhos Pd G3NaOtBu
Amides / Carbamates Xantphos Pd₂dba₃Cs₂CO₃
Protocol: Secondary Amine Coupling
  • Charge: Substrate (1.0 equiv), Amine (1.2 equiv), NaOtBu (1.4 equiv).

  • Catalyst: Add RuPhos Pd G3 (2 mol%).

    • Note: Do not use Pd(OAc)₂ + Ligand if possible; G3 precatalysts ensure accurate L:Pd ratio and exclude O₂.

  • Solvent: Anhydrous THF or Toluene (0.2 M).

  • Conditions: 65–80 °C under Argon/Nitrogen.

Troubleshooting Guide: Buchwald-Hartwig

Q: I observe no product, only starting material. A: The oxidative addition is failing. The C4-F and the electron-rich nature of the pyrazolo ring make the C3-Br less electrophilic than a standard pyridyl bromide.

  • Fix: Increase temperature to 100 °C and switch to tBuBrettPhos , which generates an even more active catalytic species.

Q: I am seeing defluorination (loss of F at C4). A: You are likely using a base that is too strong (e.g., LiHMDS or NaOtBu) at high temperatures, triggering an


 side reaction or "aryne-like" pathway (though rare in this scaffold).
  • Fix: Switch to Cs₂CO₃ or K₃PO₄ and use tBuOH as the solvent (or co-solvent). The bulkier base/solvent shell suppresses attack at the C4 position.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the optimal catalytic system based on your specific reaction goals and observed issues.

CatalystSelection Start Start: this compound ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura (C-C) ReactionType->Suzuki Buchwald Buchwald-Hartwig (C-N) ReactionType->Buchwald Suzuki_Standard Standard: Pd(dppf)Cl2 K2CO3, Dioxane/H2O Suzuki->Suzuki_Standard Amine_Type Amine Type? Buchwald->Amine_Type Suzuki_Issue Issue: Low Yield / Debromination? Suzuki_Standard->Suzuki_Issue Suzuki_Advanced Advanced: XPhos Pd G3 K3PO4, THF (Anhydrous) Suzuki_Issue->Suzuki_Advanced Yes Proceed to Workup Proceed to Workup Suzuki_Issue->Proceed to Workup No Primary Primary Amine: BrettPhos Pd G3 Amine_Type->Primary 1° Amine Secondary Secondary Amine: RuPhos Pd G3 Amine_Type->Secondary 2° Amine Amide Amide/Carbamate: Xantphos + Pd2dba3 Amine_Type->Amide Amide

Caption: Figure 1.[1] Catalyst selection decision tree for C3-functionalization of this compound.

Frequently Asked Questions (FAQs)

Q1: Can I use Pd(PPh₃)₄ for these reactions? A: We strongly advise against it. Pd(PPh₃)₄ is air-sensitive and the triphenylphosphine ligand is often too labile and not electron-rich enough to facilitate oxidative addition on the electron-rich pyrazolo core, especially with the steric interference of the C4-Fluorine. You will likely see incomplete conversion.

Q2: How do I remove the Palladium residue? The pyrazolo nitrogen binds to it tightly. A: This is a common issue.

  • Silica Thiol Scavengers: Treat the crude reaction mixture (dissolved in EtOAc) with SiliaMetS® Thiol or equivalent for 2 hours at 40°C.

  • Celite/Charcoal Filtration: If scavengers are unavailable, reflux the crude mixture with activated charcoal in EtOH for 30 mins and filter through Celite.

Q3: Is the C4-Fluorine stable to C-H activation conditions? A: Generally, yes. However, if you are attempting Direct Arylation (C-H activation) at C7 using Pd(OAc)₂/PivOH, the C4-F is stable. Warning: Do not use conditions involving LiTMP or extremely strong bases, as they may trigger ortho-lithiation adjacent to the fluorine (at C5), leading to complex mixtures.

References

  • Llopis, Q. et al. "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." RSC Advances, 2012.

    • Relevance: Establishes XPhos Pd G2/G3 as the solution for preventing debromin
  • Guram, A. S. et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry, 2007.[2]

    • Relevance: Defines the steric parameters of biaryl phosphine ligands (XPhos/RuPhos) required for ortho-substituted halides (like the 4-F scenario).
  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

    • Relevance: The authoritative guide for selecting BrettPhos vs. RuPhos based on amine class.
  • Popowycz, F. et al. "Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions."[3] Synthesis, 2007.[2][3]

    • Relevance: Demonstrates Pd(dppf)Cl₂ effectiveness in similar nitrogen-rich fused systems.

Sources

Optimizing solvent and base for Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Buchwald-Hartwig amination. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights into one of the most critical aspects of this powerful C-N bond-forming reaction: the selection and optimization of the solvent and base. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address the challenges you may encounter in the lab.

Troubleshooting Guide

This section addresses specific issues that may arise during your Buchwald-Hartwig amination experiments. Each entry details the potential causes and provides actionable solutions based on established chemical principles.

Question 1: My reaction shows low or no product yield. What are the most likely causes related to solvent and base?

A low or non-existent yield is the most common frustration point, often stemming from a mismatch between the reagents and reaction conditions.

Possible Causes and Solutions:

  • Inactive Catalyst Formation: The active Pd(0) species must be generated efficiently from your Pd(II) precatalyst. The base plays a crucial role in this step.[1]

    • Solution: Modern palladacycle precatalysts (e.g., G3, G4) are designed to form the active LPd(0) catalyst cleanly and efficiently upon exposure to a base.[2] If you are using a traditional source like Pd(OAc)₂, its reduction to Pd(0) can be unreliable.[3] Ensure your base is strong enough to facilitate this process. A pre-activation step, where the palladium source, ligand, and base are stirred together for a few minutes before adding the substrates, can sometimes be beneficial.[2]

  • Incorrect Base Selection: The base's primary role is to deprotonate the amine (or the resulting palladium-amine complex), but its strength and properties must be compatible with your substrates.[4][5]

    • Solution: For general-purpose couplings with robust substrates, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often the first choice as it promotes high reaction rates.[2][6] However, if your substrates contain base-sensitive functional groups (e.g., esters, nitro groups), these strong bases can cause decomposition.[6] In such cases, switching to a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is necessary, though this may require a higher reaction temperature to achieve a reasonable rate.[1][2]

  • Poor Reagent Solubility: The reaction is typically pseudo-heterogeneous, especially with inorganic bases. If your starting materials have poor solubility in the chosen solvent, the reaction rate can be severely limited.[1][7]

    • Solution: While toluene is a workhorse solvent for many aminations, consider alternatives if solubility is an issue.[5][8] Ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF) can be effective.[1][2] For very polar substrates, more polar solvents like N,N-dimethylformamide (DMF) have been used, but be aware that coordinating solvents can sometimes inhibit the catalyst by binding to palladium.[7][9] A solvent screen is often the most effective approach.

  • Physical Properties of the Base: For solid inorganic bases, the particle size and surface area can significantly impact the reaction rate, as deprotonation occurs at the solid-liquid interface.[1]

    • Solution: The rate of agitation should be sufficient to keep the base suspended.[1] In some cases, grinding the base before use or adding an inert material like Celite can help prevent clumping and increase the available surface area, leading to more consistent results, especially during scale-up.[1]

Question 2: I'm observing significant formation of a hydrodehalogenated arene side product. How can I prevent this?

Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction that competes with the desired C-N bond formation.[10]

Causality: This side reaction can occur via β-hydride elimination from the palladium-amido intermediate, particularly when using secondary amines.[10] It can also be promoted by trace amounts of water or other proton sources in the reaction mixture.

Solutions:

  • Optimize the Base: A very strong base can sometimes promote pathways leading to hydrodehalogenation. If this side product is dominant, consider switching to a slightly weaker base (e.g., from LHMDS to NaOtBu, or from NaOtBu to K₃PO₄) and increasing the temperature to compensate for the lower reaction rate.

  • Ensure Anhydrous Conditions: Meticulously dry your solvent and reagents. Using freshly distilled, anhydrous, and degassed solvents is critical.[2] Performing the reaction under a rigorously inert atmosphere (argon or nitrogen) will minimize the presence of water and oxygen, which can deactivate the catalyst and contribute to side reactions.[2]

  • Ligand Choice: The ligand structure influences the relative rates of reductive elimination (product formation) versus β-hydride elimination (side product). Bulky, electron-rich phosphine ligands often favor the desired reductive elimination pathway.[10] If you are using an older generation ligand, switching to a modern biarylphosphine ligand (e.g., an XPhos or RuPhos type ligand) may suppress this side reaction.[2][10]

Question 3: My reaction with an aryl chloride is sluggish, while the corresponding aryl bromide works fine. How do I optimize for less reactive electrophiles?

Aryl chlorides are more challenging substrates than aryl bromides or iodides due to the strength of the C-Cl bond, which makes the initial oxidative addition step slower.[1][2]

Solutions:

  • Use a More Electron-Rich, Bulky Ligand: This is the most critical factor for activating aryl chlorides. The development of sterically hindered biaryl monophosphine ligands (the so-called "Buchwald ligands") revolutionized the coupling of these substrates.[4][10] Ligands like XPhos, SPhos, or RuPhos are designed to promote the difficult oxidative addition step and are excellent starting points.[11]

  • Increase Reaction Temperature: Higher temperatures (e.g., 100-110 °C in toluene or dioxane) are often required to achieve a reasonable rate for aryl chloride couplings.[1]

  • Choose a Strong Base: A strong base like NaOtBu is typically necessary to drive the catalytic cycle forward with these less reactive partners.[5]

  • Use an Appropriate Precatalyst: Modern palladacycle precatalysts are particularly effective for challenging couplings as they provide a reliable and rapid entry into the active catalytic cycle.[1][2]

Frequently Asked Questions (FAQs)

Question 1: What is the fundamental role of the base, and how does its pKₐH influence the reaction?

The base is essential for the catalytic cycle to proceed. Its primary function is to deprotonate the amine, which allows for the formation of the key palladium-amido intermediate that precedes reductive elimination.[4][12] The deprotonation can occur either before or after the amine coordinates to the palladium center.

The strength of a base is best compared using the pKₐ of its conjugate acid (pKₐH).[13] A higher pKₐH value indicates a stronger base.[13]

  • Strong Bases (pKₐH > 17): Bases like NaOtBu (pKₐH ≈ 19) and LHMDS (pKₐH ≈ 36) are very effective at deprotonating a wide range of amines, leading to faster reaction rates and allowing for lower catalyst loadings.[1][6] They are the default choice for non-sensitive substrates.

  • Weaker Bases (pKₐH ≈ 10-13): Bases like Cs₂CO₃ (pKₐH ≈ 10) and K₃PO₄ are used when substrates contain functional groups sensitive to strong bases, such as esters, ketones, or nitro groups.[6][14] While they offer greater functional group tolerance, reactions with these bases often require higher temperatures or longer reaction times.[1]

Question 2: How does solvent choice impact the Buchwald-Hartwig amination?

The solvent plays multiple roles: it dissolves the reactants, allows for a specific reaction temperature, and, crucially, can stabilize intermediates in the catalytic cycle.[5]

  • Nonpolar, Aprotic Solvents (e.g., Toluene, Benzene): These are the most common solvents.[8] They are generally poor at solvating ions. In such solvents, the base must be anionic (like an alkoxide) to effectively deprotonate the neutral palladium-amine complex without generating separated charges, which would be energetically unfavorable.[9]

  • Ethereal Solvents (e.g., 1,4-Dioxane, THF, 2-MeTHF): These polar aprotic solvents are also widely used and can offer better solubility for certain substrates.[1] Their coordinating ability can sometimes influence the catalytic cycle.

  • Polar, Aprotic Solvents (e.g., DMF, DMAc): These are used less frequently but can be necessary for highly polar substrates.[7][9] However, their strong coordinating nature can lead to catalyst inhibition by competing with other ligands for binding sites on the palladium center.[1]

  • "Green" Solvents: In recent years, more environmentally benign solvents have been evaluated. Ethereal solvents like 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have been identified as excellent alternatives to dioxane and toluene for certain amidation reactions, offering comparable or even superior performance.[15][16]

Question 3: When should I use a strong alkoxide base versus a weaker carbonate or phosphate base?

This decision hinges entirely on the functional group tolerance of your starting materials and product. The workflow below provides a general decision-making framework.

G start Start: Choose a Base check_sensitivity Are there any base-sensitive functional groups present (e.g., esters, enolizable ketones)? start->check_sensitivity strong_base Select a strong base: NaOtBu, KOtBu, LHMDS. (High reaction rate) check_sensitivity->strong_base No weak_base Select a weaker base: Cs2CO3, K3PO4. (Better functional group tolerance) check_sensitivity->weak_base Yes optimize_temp Higher temperature may be required to achieve a reasonable rate. weak_base->optimize_temp

Caption: Decision workflow for selecting a base.

Data and Protocols

Table 1: Common Solvents for Buchwald-Hartwig Amination
SolventBoiling Point (°C)Key Characteristics & Considerations
Toluene111Most common solvent; good for a wide range of substrates and high-temperature reactions.[5][8]
1,4-Dioxane101Polar aprotic ether; often improves solubility of polar reagents.[1][8]
Tetrahydrofuran (THF)66Lower boiling point, useful for reactions at milder temperatures.[2]
2-Methyl-THF80A "greener" alternative to THF with a higher boiling point and lower water miscibility.[15][16]
tert-Amyl alcohol102Can serve as both solvent and a mild base precursor (when used with NaH).
N,N-Dimethylformamide (DMF)153Highly polar; used for poorly soluble substrates but may inhibit the catalyst.[9]
Table 2: Guide to Base Selection
BasepKₐH (approx.)[13][17]ClassCommon Use Cases & Notes
NaOtBu19[1]Strong AlkoxideThe most common strong base; provides high reaction rates. Incompatible with many electrophilic functional groups.[5][6]
KOtBu19Strong AlkoxideSimilar to NaOtBu, sometimes used interchangeably.
LHMDS36Strong AmideVery strong, non-nucleophilic base. Useful for low-temperature aminations and substrates with protic functional groups.[6]
K₃PO₄12.3Weak InorganicGood for base-sensitive substrates; often requires higher temperatures.[1]
Cs₂CO₃10.3Weak InorganicGood solubility in some organic solvents; a common choice for screening with sensitive substrates.[1][14]
NaOTMS11[14]SilanolateA milder base shown to be effective for coupling base-sensitive five-membered heteroaryl halides.[14]
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Buchwald-Hartwig Amination

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • In a glovebox, add the aryl halide (if solid), palladium precatalyst, and base to the oven-dried reaction vial containing a stir bar.

  • Seal the vial with a cap containing a PTFE septum.

  • Remove the vial from the glovebox and add the anhydrous, degassed solvent via syringe.

  • Add the amine via syringe (if liquid) or as a solution. If the aryl halide is a liquid, add it at this stage.

  • Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).

  • Stir the reaction vigorously for the intended duration (typically 4-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.

  • Proceed with standard aqueous workup and purification.

Protocol 2: High-Throughput Experimentation (HTE) for Solvent and Base Screening

HTE allows for the rapid screening of multiple reaction conditions in parallel, dramatically accelerating optimization.[18][19][20] This can be performed in 96-well plates or with arrays of small vials.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis prep_stock Prepare stock solutions of: - Aryl Halide - Amine - Internal Standard dispense_reagents Dispense stock solutions to all vials. prep_stock->dispense_reagents prep_solids Pre-weigh solids into vials: - Pd Precatalyst/Ligand Array - Base Array dispense_solvents Dispense different anhydrous, degassed solvents to each row/column. prep_solids->dispense_solvents dispense_solvents->dispense_reagents react Seal plate and heat with stirring (e.g., 100 °C, 12 h). dispense_reagents->react quench Cool and quench all reactions. react->quench analyze Analyze yield in each vial by LC-MS or GC-MS. quench->analyze identify Identify optimal Solvent/Base/Ligand combination. analyze->identify

Caption: Workflow for high-throughput screening.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Buchwald–Hartwig amination. Grokipedia. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]

  • Role of the base in Buchwald-Hartwig amination. Journal of Organic Chemistry. [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Rutgers University. [Link]

  • Expedited Aminoglutarimide C-N Cross-Coupling Enabled by High-Throughput Experimentation. ChemRxiv. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Springer Nature Experiments. [Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination. PubMed. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering. [Link]

  • "Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands". ResearchGate. [Link]

  • Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions. [Link]

  • Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ResearchGate. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Graduate School. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC. [Link]

  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate. [Link]

  • Anyone have experience with Buchwald-Hartwig Amination of Triflates? Reddit. [Link]

  • Buchwald-Hartwig Amination Solvent Choice. Reddit. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

  • pKa Values of Common Bases. University of Rochester. [Link]

  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]

Sources

Validation & Comparative

Technical Guide: Structural Confirmation of 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Regioselective functionalization of the pyrazolo[1,5-a]pyridine scaffold is electronically complex. While electrophilic aromatic substitution (EAS) typically favors the C-3 position, the introduction of a fluorine atom at C-4 alters the electronic landscape, potentially directing bromination to C-6 or C-7. The Solution: This guide compares three structural confirmation methodologies. While X-ray crystallography remains the absolute standard,


H-

F HOESY NMR
is identified as the most efficient, high-throughput "Gold Standard" for solution-state analysis, offering definitive proof of regiochemistry without the need for single-crystal growth.

Part 1: The Structural Challenge

The core difficulty in confirming 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine lies in distinguishing it from its potential regioisomers, particularly the 3-bromo-6-fluoro or 3-bromo-7-fluoro analogs, or cases where bromination occurs on the pyridine ring (e.g., 6-bromo-4-fluoro).

The Critical Isomers
  • Target (3-Br, 4-F): Bromine on the pyrazole ring; Fluorine adjacent to the bridgehead.

  • Isomer A (Regio-error): Bromination at C-6 (para to F) or C-7.

  • Isomer B (Starting Material error): Fluorine at C-6 implies different coupling networks.

Key Structural Markers:

  • H-3 Signal: The proton at C-3 is a diagnostic singlet in the parent scaffold.[1] Its disappearance is the primary indicator of successful C-3 bromination.

  • F-4 Proximity: The fluorine at C-4 is spatially isolated from H-2 but proximal to H-5.

Part 2: Comparative Analysis of Analytical Methods

Method A: Standard 1D NMR ( H, C, F)

The Baseline Approach.

  • Mechanism: Relies on chemical shift logic and scalar coupling (

    
    -coupling).
    
  • Pros: Fast (<10 mins), standard automation.

  • Cons: Ambiguous for quaternary carbons. In 4-fluoro systems, long-range couplings (

    
    ) can mimic ortho-couplings, leading to misassignment.
    
  • Verdict: Necessary but insufficient for absolute proof of novel derivatives.

Method B: Advanced 2D NMR ( H- F HOESY)

The High-Throughput Solution.

  • Mechanism: H eteronuclear O verhauser E ffect S pectroscopY measures through-space interactions (dipolar coupling) rather than through-bond connectivity.

  • Pros: Definitive proof of spatial proximity. If F is at C-4, it must show a strong NOE correlation to H-5. If Br is at C-3, F-4 cannot show an NOE to H-3 (because H-3 is gone).

  • Cons: Requires a probe capable of tuning to both

    
    H and 
    
    
    
    F simultaneously (HFX or HF probe).
  • Verdict: Recommended. The most efficient path to certainty.

Method C: X-Ray Crystallography

The Absolute Standard.

  • Mechanism: Diffraction of X-rays by the crystal lattice to map electron density.[2]

  • Pros: Unquestionable 3D structural determination; provides bond lengths/angles.

  • Cons: Time-intensive (days to weeks); requires a single crystal (often difficult with oily halo-heterocycles).

  • Verdict: Use only if Method B is inconclusive or for final publication data packages.

Comparison Matrix
FeatureMethod A: 1D NMRMethod B: HOESY (2D)Method C: X-Ray
Speed High (mins)Medium (1-4 hrs)Low (days/weeks)
Sample State SolutionSolutionSolid Crystal
Regio-Certainty 80%99%100%
Resource Cost LowMediumHigh

Part 3: Detailed Experimental Protocols

Synthesis (Representative Regioselective Bromination)

Context: This protocol ensures C-3 selectivity via controlled electrophilic substitution.

Reagents: 4-Fluoropyrazolo[1,5-a]pyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (MeCN). Protocol:

  • Dissolve 4-fluoropyrazolo[1,5-a]pyridine in anhydrous MeCN (0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath to suppress polysubstitution.

  • Add NBS portion-wise over 15 minutes.

  • Allow to warm to RT and stir for 2 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.

  • Workup: Quench with saturated Na

    
    S
    
    
    
    O
    
    
    (aq) to remove excess bromine. Extract with DCM.
  • Purification: Silica gel chromatography.

NMR Acquisition Parameters (Method B)

Instrument: 500 MHz NMR with HFX probe.

  • Experiment: hoesy_hf (or vendor equivalent).

  • Solvent: CDCl

    
     (Avoid DMSO-d
    
    
    
    if viscosity broadens NOE signals, though usually acceptable).
  • Mixing Time (

    
    ):  300–500 ms. (Crucial: Too short = no signal; Too long = spin diffusion).
    
  • Relaxation Delay (D1): 2–3 seconds.

  • Scans: 32–64 (Fluorine sensitivity is high, so massive scan counts are rarely needed).

Part 4: Data Interpretation & Visualization

The "Self-Validating" Logic

To confirm the structure This compound , your data must satisfy the following Boolean logic:

  • 1H NMR Check: Is the signal at

    
     7.8–8.0 ppm (H-3) absent ?
    
    • Yes: Substitution at C-3 occurred.

    • No: Reaction failed or substitution occurred elsewhere.

  • 13C NMR Check: Do you see a doublet at

    
     ~150–155 ppm with 
    
    
    
    Hz?
    • Yes: Fluorine is attached to an aromatic carbon (C-4).

  • HOESY Check (The Smoking Gun):

    • Irradiate

      
      F signal. Do you see a correlation to the triplet/dd at 
      
      
      
      ~6.8 ppm (H-5)?
    • Yes: Confirms F is at C-4 (adjacent to H-5).

    • Note: You should NOT see a correlation to any singlet at

      
       7.9 (H-3) because H-3 is replaced by Br.
      
Visualization 1: Structural Decision Tree

StructuralConfirmation Start Crude Product (Post-Bromination) H_NMR 1H NMR Analysis Start->H_NMR Check_H3 Is H-3 Singlet Present? H_NMR->Check_H3 Fail_Regio Regioisomer Error (Br at C-6/C-7) Check_H3->Fail_Regio Yes Pass_H3 H-3 Absent. Br confirmed at C-3. Check_H3->Pass_H3 No HOESY_Step Run 1H-19F HOESY Pass_H3->HOESY_Step Check_F_H5 Correlation: F-4 <-> H-5? HOESY_Step->Check_F_H5 Fail_Struct Structure Invalid (F likely at wrong position) Check_F_H5->Fail_Struct No Success CONFIRMED: 3-Bromo-4-fluoro pyrazolo[1,5-a]pyridine Check_F_H5->Success Yes (Strong NOE)

Caption: Decision tree for confirming the C-3 bromination and C-4 fluorination pattern using NMR logic.

Visualization 2: HOESY Correlation Map

HOESY_Map N1 N1 C2 C2 N1->C2 C7 C7 N1->C7 H2 H2 C2->H2 C3 C3 C2->C3 Br3 Br C3->Br3 C3a C3a C3->C3a C3a->N1 C4 C4 C4->C3a F4 19F C4->F4 H5 H5 F4->H5 Strong NOE C5 C5 C5->C4 C5->H5 C6 C6 C6->C5 C7->C6 H7 H7 C7->H7

Caption: Spatial map showing the critical


F-

H HOESY interaction between F-4 and H-5, and the absence of H-3 interaction.

References

  • Regioselective Bromination of Pyrazolo[1,5-a]pyrimidines. National Institutes of Health (PMC). Available at: [Link]

  • 1H-19F HOESY NMR Methodology for Fluorinated Heterocycles. JEOL Application Notes. Available at: [Link]

  • Structural Characterization of Fluorinated Pyridines. Fluorine Notes. Available at: [Link][3][4]

  • Comparison of NMR and X-ray Crystallography. News-Medical Life Sciences. Available at: [Link]

Sources

A Comparative Guide to Catalytic Systems for Cross-Coupling with Halogenated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of substituents to the pyridine core is a cornerstone of modern medicinal chemistry and materials science. The pyridine motif is a ubiquitous structural element in a vast array of pharmaceuticals and functional materials. Consequently, the development of efficient and selective methods for the functionalization of halogenated pyridines via transition-metal-catalyzed cross-coupling reactions remains an area of intense research. This guide provides a comparative analysis of common catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of halogenated pyridines, offering insights into catalyst selection, reaction optimization, and mechanistic considerations to aid researchers in this critical field.

The Challenge of Pyridine Cross-Coupling

The cross-coupling of halogenated pyridines presents unique challenges compared to their carbocyclic aryl halide counterparts. The electron-deficient nature of the pyridine ring and the coordinating ability of the ring nitrogen can significantly impact the efficiency and selectivity of catalytic cycles.[1][2] The pyridine nitrogen can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or altered reactivity.[2] Furthermore, the position of the halogen on the pyridine ring (2-, 3-, or 4-position) influences its reactivity, with 2- and 4-halopyridines often being more reactive in nucleophilic aromatic substitution pathways, which can compete with the desired cross-coupling reaction.[3]

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide, is one of the most widely used methods for constructing C(sp²)–C(sp²) bonds.[4][5]

Catalytic Systems and Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is crucial for overcoming the challenges associated with pyridine substrates.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R Ar-R Reductive Elimination->Ar-R

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst and Ligand Selection:

  • Palladium Precursors: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. For less reactive chloro-pyridines, more active catalysts generated from bulky, electron-rich phosphine ligands are often necessary.[4]

  • Phosphine Ligands: Bulky, electron-rich monodentate phosphine ligands such as XPhos, SPhos, and RuPhos are highly effective for the coupling of challenging substrates, including electron-deficient heteroaryl chlorides.[6][7] These ligands promote the rate-limiting oxidative addition step and facilitate reductive elimination.[7] Bidentate ligands like dppf can also be effective, offering greater catalyst stability.[8][9]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines, offering high stability and activity. For instance, the use of a hindered NHC ligand, IPr, has been shown to favor C4-selectivity in the Suzuki-Miyaura coupling of 2,4-dichloropyridine.[3]

The Role of the Base: The base plays a critical role in activating the boronic acid for transmetalation.[10] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The choice of base can influence reaction rates and yields. For instance, stronger bases are often required for less reactive substrates.[11]

Comparative Performance: Chloropyridines vs. Bromopyridines

A key consideration in planning a Suzuki-Miyaura coupling is the choice of the halogen. Bromopyridines are generally more reactive than the corresponding chloropyridines due to the weaker C-Br bond, which facilitates the oxidative addition step.[4] However, chloropyridines are often more readily available and cost-effective. Advances in catalyst technology have made the coupling of chloropyridines highly efficient, provided a sufficiently active catalytic system is employed.[4]

HalopyridineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801295[4]
2-ChloropyridinePd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane1001692[4]
3-BromopyridinePd(dppf)Cl₂K₂CO₃DME80888[12]
3-ChloropyridinePd(OAc)₂ / SPhosCs₂CO₃t-BuOH1102485[13]

Table 1. Representative comparison of catalytic systems for the Suzuki-Miyaura coupling of chloro- and bromopyridines with phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-aminopyridine with Phenylboronic Acid

This protocol is adapted from studies on the Suzuki coupling of aminopyridines.[12]

Materials:

  • 3-Bromo-2-aminopyridine

  • Phenylboronic acid

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • 1 M Aqueous sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

Procedure:

  • To a round-bottom flask, add 3-bromo-2-aminopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%).

  • Add 1,4-dioxane (5 mL) and 1 M aqueous Na₂CO₃ (2 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 101 °C) for 8 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-3-phenylpyridine.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[14][15][16] This reaction is instrumental in synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals.

Catalytic Systems and Mechanistic Considerations

Similar to the Suzuki coupling, the choice of ligand is paramount for an efficient Buchwald-Hartwig amination of pyridyl halides.

Buchwald_Hartwig_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(Ln)->Amine Coordination & Deprotonation HNR'R'' Base Ar-Pd(II)-NR'R''(Ln) Ar-Pd(II)-NR'R''(Ln) Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R''

Catalytic cycle of the Buchwald-Hartwig amination reaction.

Ligand Selection:

  • Bulky Biarylphosphines: Ligands such as BrettPhos and RuPhos have demonstrated exceptional performance in the amination of a wide range of aryl and heteroaryl halides, including those with multiple heteroatoms.[6] These ligands facilitate the coupling of both primary and secondary amines, often at low catalyst loadings.[6]

  • Josiphos-type Ligands: These ferrocene-based diphosphine ligands are also highly effective, particularly for challenging couplings.

Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[15] The choice of base can be critical, and in some cases, soluble organic bases like DBU have been shown to be effective, offering milder reaction conditions.[17]

Challenges in Aminating Halogenated Pyridines

The presence of the basic pyridine nitrogen and, in many cases, an amino group on the pyridine ring itself can lead to catalyst inhibition and side reactions.[18] For example, in the amination of 3-bromo-2-aminopyridine, potential challenges include the coordination of the amidine-like structure to the palladium center, which can hinder oxidative addition, and the possibility of homocoupling.[18] The judicious choice of a highly active catalyst system, often involving specialized ligands, is key to overcoming these hurdles.[18]

HalopyridineAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ / RuPhosNaOt-BuToluene1001671[18]
3-Bromo-2-aminopyridineCyclopentylamineBrettPhos-precatalystNaOt-BuToluene1001678[18]
2-ChloropyridineAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1102485[13]

Table 2. Comparison of catalytic systems for the Buchwald-Hartwig amination of halogenated pyridines.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine with Morpholine

This protocol is based on a ligand screening study for the C,N-cross coupling of 3-bromo-2-aminopyridine.[18]

Materials:

  • 3-Bromo-2-aminopyridine

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, to an oven-dried vial, add Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd), RuPhos (0.024 mmol, 2.4 mol%), and NaOt-Bu (1.4 mmol).

  • Add 3-bromo-2-aminopyridine (1.0 mmol) and toluene (2 mL).

  • Finally, add morpholine (1.2 mmol).

  • Seal the vial and heat the reaction mixture at 100 °C for 16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-morpholino-2-aminopyridine.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes.[19][20][21]

Catalytic Systems and Reaction Parameters

The Sonogashira coupling typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[21]

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Halopyridine Halopyridine Inert Atmosphere Inert Atmosphere Halopyridine->Inert Atmosphere Terminal Alkyne Terminal Alkyne Terminal Alkyne->Inert Atmosphere Pd Catalyst Pd Catalyst Pd Catalyst->Inert Atmosphere Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Inert Atmosphere Base Base Base->Inert Atmosphere Solvent Solvent Solvent->Inert Atmosphere Heating Heating Inert Atmosphere->Heating Monitoring (TLC/LC-MS) Monitoring (TLC/LC-MS) Heating->Monitoring (TLC/LC-MS) Quenching Quenching Monitoring (TLC/LC-MS)->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification (Chromatography) Purification (Chromatography) Concentration->Purification (Chromatography) Final Product Final Product Purification (Chromatography)->Final Product

General experimental workflow for a Sonogashira coupling reaction.

Catalyst System Components:

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ and Pd(CF₃COO)₂ are commonly used palladium sources.[19][20]

  • Copper(I) Co-catalyst: CuI is the most frequently used co-catalyst.[19]

  • Ligand: Triphenylphosphine (PPh₃) is a standard ligand for this reaction.[19]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used both as a base and often as the solvent.[19][20]

  • Solvent: DMF is also a common solvent for these reactions.[19]

The reaction temperature and time are important parameters to optimize for achieving high yields.[19]

Comparative Data for Sonogashira Coupling of Bromopyridines
BromopyridineAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylene2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuIEt₃NDMF100392[19]
2-Amino-3-bromopyridine1-Octyne2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuIEt₃NDMF100385[19]
3-Bromopyridine2-Methyl-3-butyn-2-olPd(PPh₃)₂Cl₂, CuIEt₃NTHFreflux-50[20]

Table 3. Catalytic systems and yields for the Sonogashira coupling of bromopyridines.

Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene

This protocol is optimized for the synthesis of 2-amino-3-alkynylpyridines.[19]

Materials:

  • 2-Amino-3-bromopyridine

  • Phenylacetylene

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a 10 mL round-bottom flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).

  • Add DMF (2.0 mL) and stir for 30 minutes.

  • Add 2-amino-3-bromopyridine (0.5 mmol) and phenylacetylene (0.6 mmol).

  • Add Et₃N (1 mL).

  • Heat the reaction mixture at 100 °C for 3 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 2-amino-3-(phenylethynyl)pyridine.

Conclusion

The cross-coupling of halogenated pyridines is a vital transformation in modern organic synthesis. The choice of the optimal catalytic system depends on the specific coupling partners, the nature of the halogen, and the desired outcome. For Suzuki-Miyaura couplings, the development of bulky, electron-rich phosphine and NHC ligands has enabled the efficient use of more economical chloropyridines. In Buchwald-Hartwig aminations, specialized ligands are crucial to overcome the challenges posed by the basicity of the pyridine substrates. The Sonogashira coupling remains a reliable method for the introduction of alkynyl groups, with well-established palladium/copper catalytic systems. By understanding the interplay between the catalyst, ligand, base, and substrate, researchers can effectively navigate the complexities of pyridine cross-coupling and unlock access to a diverse range of valuable molecules.

References

  • Al-Masum, M., & El-Bakr, A. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • D'Meza, R. E., & Sarpong, R. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Molecules, 21(10), 1339. [Link]

  • Lam, H. W., & Jo, H. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(28), 9144–9145. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Majumdar, N., & Choudhury, D. (2023). Recent Advances in Direct Pyridine C-H Activation Strategies. Current Organic Synthesis, 20(1), 2-23. [Link]

  • Harris, J. M., & Li, X. (2009). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Organic letters, 11(16), 3586–3589. [Link]

  • Dandepally, S. R., & Williams, A. L. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC, 2013(i), 154-174. [Link]

  • Lam, H. W., & Jo, H. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(28), 9144–9145. [Link]

  • Gevorgyan, V., & Larionov, O. V. (2025). Recent Advances in Direct C–H Functionalization of Pyrimidines. Chemistry–A European Journal. [Link]

  • Smith, K., & El-Hiti, G. A. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 277–284. [Link]

  • Krska, S. W., & St-Gallay, R. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 14(17), 4556–4559. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Denmark, S. E., Smith, R. C., Chang, W.-T. T., & Muhuhi, J. M. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118. [Link]

  • Doraghi, F., Rezainia, L., & Morshedsolouk, M. H. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(1), 123-145. [Link]

  • De Kimpe, N., & Keppens, M. (2025). Syntheses of Substituted Pyridines, Quinolines and Diazines via Palladium-Catalyzed Cross-Coupling of Aryl Grignard Reagents. Tetrahedron, 52(10), 3697-3704. [Link]

  • Guillaumet, G., & Akssira, M. (2003). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molecules, 8(10), 793-801. [Link]

  • Lipshutz, B. H., & Ghorai, S. (2012). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science, 3(1), 215-219. [Link]

  • Chen, X., Engle, K. M., Wang, D.-H., & Yu, J.-Q. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 81(3), 687-700. [Link]

  • Mori, A., & Sekiguchi, A. (2003). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. The Journal of Organic Chemistry, 68(8), 3215–3218. [Link]

  • Denmark, S. E., Smith, R. C., Chang, W.-T. T., & Muhuhi, J. M. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118. [Link]

  • Leadbeater, N. E., & Marco, M. (2025). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 4(17), 2973-2976. [Link]

  • Leitch, D. C., & Schafer, L. L. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Organic Letters, 28(1), 123-126. [Link]

  • Leitch, D. C., & Schafer, L. L. (2018). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Synthesis, 50(15), 2893-2911. [Link]

  • Strieth-Kalthoff, F., & Glorius, F. (2020). Overcoming limitations in dual photoredox/nickel catalyzed C–N cross-couplings due to catalyst deactivation. Chemical Science, 11(13), 3373-3378. [Link]

  • Leitch, D. C., & Schafer, L. L. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(20), 2911-2924. [Link]

  • Procter, D. J., & Bull, J. A. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4683-4688. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]

  • Bedford, R. B., & Coles, S. J. (2025). Regiospecific cross-coupling of haloaryls and pyridine to 2-phenylpyridine using water, zinc, and catalytic palladium on carbon. Green Chemistry, 5(3), 277-281. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Stanetty, P., & Schnürch, M. (2011). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. Synthesis, 2011(1), 1-28. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2025). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Angewandte Chemie International Edition, 46(29), 5354-5358. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. [Link]

  • Tasker, S. Z., & Standley, E. A. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(20), 6772-6795. [Link]

  • Procter, D. J., & Bull, J. A. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4683-4688. [Link]

  • Shenvi, R. A. (2020). Palladium precatalysts used the alkylation of 2‐halopyridines. Angewandte Chemie International Edition, 59(31), 12724-12739. [Link]

  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2236–2255. [Link]

  • The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Vantourout, J. C., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3678–3683. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wang, Z., & Zhu, J. (2012). Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. Synthetic Communications, 42(21), 3141-3150. [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

A Tale of Two Halogens: A Comparative Guide to the Predicted Biological Activity of 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The introduction of halogens, particularly fluorine and bromine, can dramatically alter the biological activity of a molecule. This guide provides a comparative analysis of 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine and its non-fluorinated counterpart, 3-Bromopyrazolo[1,5-a]pyridine. While direct comparative experimental data for this specific pair of compounds is not extensively available in the public domain, this document leverages established principles of medicinal chemistry and data from analogous heterocyclic systems to offer a predictive overview of their potential biological activities.

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active compounds with applications in oncology, infectious diseases, and neurology.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] The strategic placement of substituents on this core is crucial for modulating target affinity, selectivity, and pharmacokinetic properties. This guide will delve into the anticipated impact of fluorine at the 4-position, in the presence of a bromine at the 3-position, on the overall biological profile of the pyrazolo[1,5-a]pyridine scaffold.

The Power of Fluorine in Drug Design

The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry to enhance its pharmacological profile.[15][16] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability.[15]

  • Lipophilicity: Fluorine is the most electronegative element, yet it is also lipophilic. The introduction of a fluorine atom can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes and its distribution in the body.

  • Target Binding: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing binding affinity and potency.

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can influence a compound's ionization state at physiological pH and, consequently, its solubility and permeability.

Hypothetical Comparative Analysis: this compound vs. 3-Bromopyrazolo[1,5-a]pyridine

This section presents a predictive comparison of the two molecules based on established medicinal chemistry principles.

Physicochemical Properties
Property3-Bromopyrazolo[1,5-a]pyridine (Predicted)This compound (Predicted)Rationale
Lipophilicity (logP) LowerHigherThe addition of a fluorine atom generally increases lipophilicity.
Electron Density of the Pyridine Ring HigherLowerFluorine is a strong electron-withdrawing group, reducing the electron density of the aromatic ring system.
Metabolic Stability LowerHigherThe C-F bond at the 4-position is expected to be more resistant to metabolic oxidation compared to the C-H bond in the non-fluorinated analog.
Dipole Moment LowerHigherThe highly polar C-F bond will introduce a significant dipole moment, potentially influencing interactions with polar environments.
Predicted Biological Activity Profile
Biological Aspect3-Bromopyrazolo[1,5-a]pyridine (Predicted)This compound (Predicted)Rationale
Target Affinity & Potency Potentially lowerPotentially higherThe fluorine atom could engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with the target protein, leading to increased binding affinity. The altered electronics of the ring system could also influence key interactions.
Selectivity May varyPotentially improvedThe specific placement of the fluorine atom could create unique interactions that favor binding to the desired target over off-targets.
Pharmacokinetics (PK) Shorter half-life, potentially higher clearanceLonger half-life, potentially lower clearanceIncreased metabolic stability due to the C-F bond is likely to result in a more favorable PK profile for the fluorinated compound.[15]
Cellular Permeability GoodPotentially enhancedThe increased lipophilicity of the fluorinated analog may lead to improved membrane permeability.

It is important to note that while these predictions are based on sound scientific principles, the actual biological activities can be complex and may not always follow expected trends. Synergistic or antagonistic effects between the bromo and fluoro substituents could lead to unexpected outcomes.

Experimental Workflows for Comparative Evaluation

To empirically validate the predicted differences in biological activity, a series of in vitro and in vivo experiments would be necessary.

G cluster_0 In Vitro Assays cluster_1 In Vivo Studies Target_Binding Target Binding Assay (e.g., Kinase Inhibition Assay) Pharmacokinetics Pharmacokinetic (PK) Study (e.g., in rodents) Target_Binding->Pharmacokinetics Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Cell_Viability->Pharmacokinetics Metabolic_Stability Metabolic Stability Assay (e.g., Liver Microsome Assay) Permeability Permeability Assay (e.g., PAMPA) Efficacy Efficacy Study (in relevant disease model) Pharmacokinetics->Efficacy Data_Analysis Comparative Data Analysis and SAR Determination Efficacy->Data_Analysis Synthesis Synthesis of This compound and Non-fluorinated Analog Synthesis->Target_Binding Synthesis->Cell_Viability Synthesis->Metabolic_Stability Synthesis->Permeability

Sources

Validating the Regiochemistry of Substitution on the Pyrazolo[1,5-a]pyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and azaindole moieties in kinase inhibitors (e.g., p38 MAP kinase, CDK inhibitors). However, its bicyclic nature creates a significant regiochemical challenge. Electrophilic aromatic substitution (EAS) typically favors the electron-rich C-3 position, but reaction conditions, steric bulk, and directing groups can shift substitution to C-2, C-7, or C-6.

Misassigning these regioisomers leads to "dead-end" SAR (Structure-Activity Relationship) models. This guide compares the three primary validation methodologies—1D NMR, 2D NMR, and X-ray Crystallography—and establishes a self-validating HMBC protocol to definitively assign regiochemistry without growing a single crystal.

Part 1: The Regiochemistry Challenge

The pyrazolo[1,5-a]pyridine core possesses a distinct electronic bias.[1] The bridgehead nitrogen (N-1) donates electron density into the pyrazole ring, making C-3 the most nucleophilic site for EAS. However, the pyridine ring (positions 4–7) is electron-deficient but susceptible to lithiation-directed substitution, particularly at C-7 (adjacent to the bridgehead nitrogen).

The Trap: In standard 1D


H NMR, a substituent at C-3 (leaving H-2) often produces a singlet that looks suspiciously similar to a substituent at C-2 (leaving H-3). Furthermore, if the electrophile attacks C-7 (rare but possible with directing groups), the resulting splitting pattern changes can be subtle if the resolution is poor.

Part 2: Comparative Analysis of Validation Methods

The following table compares the reliability, throughput, and resource requirements of the standard validation techniques.

FeatureMethod A: 1D NMR (

H,

C)
Method B: 2D NMR (HMBC/NOESY) Method C: X-ray Crystallography
Primary Output Chemical shifts (

), Coupling constants (

)
Long-range connectivity (

), Spatial proximity
Absolute 3D atomic coordinates
Certainty Level Low to Medium (Inferred)High (Deductive)Absolute (Definitive)
Throughput High (mins)Medium (1–4 hours)Low (Days to Weeks)
Sample Req. < 1 mg5–10 mg (for clean HMBC)Single Crystal (often difficult)
Blind Spot Ambiguous singlets; overlapping peaks.Requires quaternary carbon assignment logic.[2]Cannot analyze oils/amorphous solids.
Verdict Screening Only. Do not publish based solely on 1D.The Gold Standard. Sufficient for 95% of cases.The Arbiter. Use when 2D data is contradictory.
Decision Framework

Use the following logic flow to determine the necessary validation step for your compound.

ValidationLogic Start Isolate Product H1 Run 1H NMR Start->H1 Ambiguity Are peaks distinct? (e.g., H-2 vs H-3 singlet) H1->Ambiguity Yes (Distinct J values) Yes (Distinct J values) Ambiguity->Yes (Distinct J values) Tentative Assignment No (Ambiguous Singlet) No (Ambiguous Singlet) Ambiguity->No (Ambiguous Singlet) Critical Risk Run 2D NMR (HMBC)\nfor Confirmation Run 2D NMR (HMBC) for Confirmation Yes (Distinct J values)->Run 2D NMR (HMBC)\nfor Confirmation No (Ambiguous Singlet)->Run 2D NMR (HMBC)\nfor Confirmation Is C-3a Correlation Clear? Is C-3a Correlation Clear? Run 2D NMR (HMBC)\nfor Confirmation->Is C-3a Correlation Clear? Assign Structure Assign Structure Is C-3a Correlation Clear?->Assign Structure Yes Grow Crystal / \nChemical Derivatization Grow Crystal / Chemical Derivatization Is C-3a Correlation Clear?->Grow Crystal / \nChemical Derivatization No

Figure 1: Decision tree for selecting the appropriate regiochemistry validation method.

Part 3: The "Lighthouse" Protocol (Self-Validating HMBC)

To validate the structure without X-ray, we utilize the "Lighthouse Carbon" Strategy . In the pyrazolo[1,5-a]pyridine core, the bridgehead carbon C-3a is the immutable anchor. It is a quaternary carbon that typically resonates between 130–145 ppm.

The Logic: Regardless of substitution at C-3, C-2, or C-7, the bridgehead C-3a remains chemically distinct. We validate the structure by counting the bond distance from the remaining protons to C-3a.

The Connectivity Map
  • H-2 (if present)

    
     3-bond correlation to C-3a .
    
  • H-4 (pyridine ring)

    
     3-bond correlation to C-3a .
    
  • H-7 (pyridine ring)

    
     3-bond correlation to C-3a .
    

If you substitute at C-3 :

  • You lose the H-3 signal.

  • H-2 becomes a singlet.

  • H-2 shows a strong HMBC correlation to C-3a .

  • H-4 and H-7 both show correlations to C-3a , confirming the pyridine ring is intact.

If you substitute at C-2 :

  • You lose the H-2 signal.

  • H-3 becomes a singlet.

  • H-3 shows a correlation to C-3a (2-bond, often weaker or absent depending on delay optimization, but usually visible).

  • Crucially, you lose the strong 3-bond H-2

    
     C-3a vector.
    

HMBCCorrelations cluster_legend Validation Logic C3a C-3a (Lighthouse Carbon) H2 H-2 (Pyrazole) H2->C3a 3J (Strong) H4 H-4 (Pyridine) H4->C3a 3J (Strong) H7 H-7 (Pyridine) H7->C3a 3J (Strong) Text If C-3 is substituted: H-2 is a singlet but RETAINS the vector to C-3a.

Figure 2: The "Lighthouse" strategy relies on triangulation of the bridgehead C-3a carbon via 3-bond HMBC correlations.

Experimental Protocol: Definitive HMBC Setup

Objective: Obtain clear long-range correlations to quaternary carbons without noise.

  • Sample Prep: Dissolve 10–15 mg of compound in 0.6 mL DMSO-

    
    . (DMSO is preferred over CDCl
    
    
    
    as it prevents aggregation and sharpens exchangeable protons, though pyrazolo[1,5-a]pyridines rarely have exchangeable protons on the core).
  • Parameter Optimization:

    • Experiment: gHMBCad (Adiabatic HMBC) or standard hmbcgpndqf.

    • Long-range Delay (

      
      ):  Set to 60–80 ms (corresponding to 
      
      
      
      Hz). This is standard for aromatic 3-bond couplings.
    • Scans: Minimum 32 scans (64 preferred for <5 mg samples).

    • Points: 2048 (F2) x 256 (F1). Linear prediction in F1 is acceptable.

  • Processing:

    • Apply sine-bell squared apodization.

    • Phase manually. Magnitude mode is acceptable but phase-sensitive (e.g., HMBC-QS) yields higher resolution.

Part 4: Case Study – Bromination of Pyrazolo[1,5-a]pyridine

Scenario: You treat pyrazolo[1,5-a]pyridine with NBS (N-Bromosuccinimide) in DMF. You isolate a mono-brominated product.[3] Hypothesis: Electrophilic attack at C-3 (Standard EAS). Alternative: Attack at C-7 or C-2.

Validation Workflow:

  • 1H NMR Observation:

    • Product shows a singlet at

      
       8.05 ppm.
      
    • Parent H-2 is typically

      
       7.9–8.0 ppm; Parent H-3 is 
      
      
      
      6.5–6.7 ppm.
    • Ambiguity: The shift suggests H-2 remains (implying 3-Br), but electronic effects of Br could shift H-3 downfield if it were the 2-Br isomer.

  • HMBC Analysis (The Proof):

    • Locate C-3a (Bridgehead). In the parent, it is ~140 ppm.

    • Locate the singlet proton (

      
       8.05).
      
    • Check Correlation: Does the singlet at 8.05 correlate to C-3a?

    • Secondary Check: Look for H-4 (

      
       ~8.5) and H-7 (
      
      
      
      ~8.6). Both must correlate to C-3a. If H-7 were substituted, the H-7
      
      
      C-3a correlation would be missing.

References

  • Regioselectivity of Electrophilic Substitution: Miki, Y., et al. "Synthesis of 3-substituted pyrazolo[1,5-a]pyridines by electrophilic reactions." Heterocycles, 1994, 38(11), 2449. Establishes C-3 as the primary site for nitration and halogenation.

  • NMR Assignment & HMBC Logic: Chimichi, S., et al. "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system."[4] Canadian Journal of Chemistry, 1992, 70(4), 1093–1097. While focusing on the pyrimidine analog, this paper details the critical "bridgehead correlation" logic applicable to the pyridine fused system.

  • General Heterocycle Validation: Kwan, E. E., & Huang, S. G. "Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists." European Journal of Organic Chemistry, 2008(16), 2671–2688. Authoritative review on distinguishing regioisomers using HMBC/NOESY.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Guide for Handling 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine

A Senior Application Scientist's Guide to Safe Laboratory Operations

This document provides essential safety and handling protocols for this compound. As a brominated and fluorinated heterocyclic compound, this reagent requires careful management to mitigate potential health risks and ensure a safe laboratory environment. This guide is founded on the principles of risk assessment, hazard mitigation, and procedural diligence, drawing from established safety data for structurally analogous compounds.

Hazard Identification and Risk Assessment

Anticipated Hazards: Based on analogous compounds, this compound is predicted to be:

  • Harmful if Swallowed: Oral toxicity is a common hazard for this class of compounds.[1]

  • Skin Irritant: Direct contact may cause skin irritation.[1][2]

  • Serious Eye Irritant: The compound is likely to cause significant eye irritation upon contact.[1][2]

  • Respiratory Irritant: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2]

The presence of bromine and fluorine atoms on the heterocyclic ring system necessitates a cautious approach, as halogenated organic compounds can present unique toxicological and reactivity profiles.[3][4]

Summary of Predicted Hazard Classifications
Hazard ClassCategoryRationale
Acute Toxicity, OralCategory 4Based on data for 3-Bromo-4-fluoropyridine and 6-Bromopyrazolo[1,5-a]pyridine.[1]
Skin IrritationCategory 2Based on data for 3-Bromo-4-fluoropyridine and 6-Bromopyrazolo[1,5-a]pyridine.[1]
Eye IrritationCategory 2/2ABased on data for 3-Bromo-4-fluoropyridine and 6-Bromopyrazolo[1,5-a]pyridine.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Irritation)Based on data for 6-Bromopyrazolo[1,5-a]pyridine.[1]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential.

Primary Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[5][6] This is the primary defense against inhaling potentially harmful vapors or dust.

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of fugitive emissions.[6][7]

  • Safety Stations: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the handling area.[8]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and non-negotiable.[6]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles for larger quantities or splash-prone operations.[9]Protects against splashes that can cause serious eye irritation.[1]
Hand Protection Nitrile or neoprene gloves.[6] Butyl rubber may also be suitable.[8][10] Always check the manufacturer's glove compatibility chart. Double-gloving is recommended for extended handling.Provides a barrier against skin contact, which can cause irritation.[1][8] Latex gloves are not recommended.[6]
Body Protection A flame-resistant laboratory coat, fully buttoned.[8][9]Protects skin from accidental splashes and prevents contamination of personal clothing.
Respiratory Protection Generally not required when working within a certified fume hood. If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[10]Prevents inhalation of vapors or dust that may cause respiratory irritation.[1]

Standard Operating Procedures (SOPs)

Adherence to a strict operational workflow minimizes the risk of exposure and accidents.

Pre-Handling Checklist
  • Verify Controls: Confirm the chemical fume hood is operational and the safety shower/eyewash station is unobstructed.

  • Don PPE: Put on all required PPE as specified in the table above.

  • Prepare Workspace: Clear the fume hood of unnecessary items. Lay down absorbent, disposable bench paper.

  • Assemble Equipment: Have all necessary glassware, spatulas, and reagents ready to minimize movement in and out of the hood.

Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup prep1 Verify Fume Hood & Safety Equipment prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Prepare Work Area (Absorbent Liner) prep2->prep3 handle1 Carefully Unseal Container prep3->handle1 handle2 Weigh Compound (Use non-sparking tools) handle1->handle2 handle3 Transfer to Reaction Vessel handle2->handle3 handle4 Seal Container Promptly handle3->handle4 clean1 Decontaminate Glassware & Equipment handle4->clean1 clean2 Package Waste for Disposal clean1->clean2 clean3 Remove PPE (Gloves Last) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safe Handling of the Compound.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][10]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8][11]

  • The storage area should be clearly labeled, and access should be restricted.

Emergency and Disposal Plans

Preparedness is paramount for effectively managing unforeseen events.

Spill Response
  • Small Spill (in fume hood):

    • Contain the spill with an inert absorbent material like sand or vermiculite.[5][10]

    • Carefully scoop the material into a labeled, sealed container for hazardous waste.

    • Wipe the area with a suitable solvent (e.g., isopropanol, ethanol) and then soap and water.

  • Large Spill (or spill outside fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and notify the institutional safety office.

    • Prevent entry into the contaminated area.

    • Allow only trained emergency response personnel with appropriate respiratory protection to clean the spill.[10]

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][6]
Skin Contact Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][12]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][13]
Waste Disposal

As a halogenated organic compound, this compound must be disposed of as hazardous waste.

  • Waste Collection: All waste materials, including contaminated absorbents, disposable PPE, and rinse solutions, must be collected in a designated, properly labeled, and sealed hazardous waste container.[8]

  • Disposal Route: The waste must be disposed of through a licensed professional waste disposal service, typically via incineration at a permitted facility.[14] Do not pour this chemical or its solutions down the drain.[11][15] Halogenated and non-halogenated solvent wastes should be collected in separate, clearly labeled containers.[16][17]

Conclusion

The handling of this compound demands a systematic and cautious approach. By understanding its potential hazards, implementing robust engineering controls, consistently using the correct PPE, and adhering to established operational and emergency procedures, researchers can effectively mitigate risks. This commitment to safety ensures the well-being of laboratory personnel and the integrity of the research environment.

References

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1). Retrieved from [Link]

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12). Retrieved from [Link]

  • Washington State University. (n.d.). Pyridine Safety Data Sheet. Retrieved from [Link]

  • Penta. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Where can I find handling precautions to work with brominated flame retardants? (2016, January 12). ResearchGate. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 6-Bromopyrazolo[1,5-a]pyridine. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. Retrieved from [Link]

  • Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20). Retrieved from [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine. NCBI. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]

  • Bromine handling and safety. (n.d.). Slideshare. Retrieved from [Link]

  • Indian Chemical Council. (2019, March 18). Bromine Safety Handbook. Retrieved from [Link]

  • International Programme on Chemical Safety & the Commission of the European Communities. (n.d.). International Chemical Safety Cards: PYRIDINE. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.